o-Tolylhydrazine hydrochloride hydrate
Description
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Properties
CAS No. |
123334-17-8 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
InChI Key |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
Canonical SMILES |
CC1=CC=CC=C1NN.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight calculation for o-Tolylhydrazine hydrochloride hydrate
Stoichiometric Precision in Indole Derivation: Molecular Weight Calculation and Analytical Validation of o-Tolylhydrazine Hydrochloride Hydrate
Executive Summary
In the realm of advanced organic synthesis and drug development, the precise stoichiometric calculation of precursors is non-negotiable. For the synthesis of complex indolenines and tryptan-class antimigraine therapeutics, o-Tolylhydrazine hydrochloride serves as a foundational building block[1]. However, a pervasive point of failure in these synthetic workflows is the misidentification of the precursor's hydration state. This whitepaper provides a comprehensive technical guide on calculating the exact molecular weight of o-Tolylhydrazine hydrochloride hydrate, validating its chemical state, and deploying it effectively in the Fischer Indole Synthesis.
The Causality of Hydration States in Synthetic Yields
As a Senior Application Scientist, I frequently observe reduced yields and complex tar formations in indole syntheses. The root cause is rarely the reaction conditions, but rather a fundamental stoichiometric imbalance caused by hygroscopy.
Commercially, o-Tolylhydrazine hydrochloride exists in two primary forms:
If a researcher assumes they are working with the anhydrous form (158.63 g/mol ) but actually possesses the monohydrate (176.64 g/mol ), their molar calculations will suffer an ~11.3% deficit in the active hydrazine precursor. In a standard Fischer Indole Synthesis, this deficit leaves unreacted ketone intermediates in the acidic solution, promoting unwanted aldol condensations and dimerization, which drastically suppresses the yield of the target indolenine[1].
High-Precision Molecular Weight Calculation
To establish a rigorous stoichiometric baseline, we must deconstruct the monohydrate form into its constituent atoms using standard IUPAC atomic weights.
The chemical formula for o-Tolylhydrazine hydrochloride hydrate is derived by combining the base molecule (o-methylphenylhydrazine), the hydrochloride salt, and one equivalent of water:
Formula:
Table 1: Atomic Composition and Mass Contribution
| Element | Symbol | Atoms per Molecule | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Chlorine | Cl | 1 | 35.450 | 35.450 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 176.644 |
The calculated molecular weight of 176.64 g/mol perfectly aligns with established analytical standards for the hydrate[3].
Experimental Protocol: Self-Validating Hydration Analysis
Before deploying the hydrate in synthesis, its exact water content must be empirically validated to ensure it has not effloresced or absorbed additional ambient moisture. This protocol uses orthogonal techniques to create a self-validating system: Karl Fischer (KF) Titration measures chemical water, while Thermogravimetric Analysis (TGA) measures thermal mass loss.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 50–100 mg of the o-Tolylhydrazine hydrochloride hydrate sample in a desiccated environment to prevent atmospheric moisture exchange.
-
Karl Fischer Titration (Volumetric): Dissolve the sample in anhydrous methanol. Titrate with a standardized iodine/sulfur dioxide reagent until the electrometric endpoint is reached. Calculate the mass fraction of water. The theoretical target for the monohydrate is exactly 10.20% (
). -
Thermogravimetric Analysis (TGA): Place 10 mg of the sample in an alumina crucible. Heat from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen atmosphere (50 mL/min).
-
Data Interpretation: Observe the mass loss step between 90°C and 120°C. A mass loss of ~10.2% confirms the loss of one molar equivalent of water, cross-validating the KF results and confirming the true molecular weight of 176.64 g/mol .
Self-validating analytical workflow confirming the hydration state of o-Tolylhydrazine.
Application Workflow: Fischer Indole Synthesis
Once the molecular weight is validated, the compound is deployed in the Fischer Indole Synthesis. The choice of glacial acetic acid in this protocol is deliberate: it serves a dual purpose as both the solvent and the Brønsted acid catalyst required to drive the isomerization and cyclization steps[4].
Step-by-Step Methodology:
-
Precursor Solubilization: Dissolve 1.0 molar equivalent (e.g., 1.766 g for 10 mmol based on the 176.64 g/mol MW) of validated o-Tolylhydrazine hydrochloride hydrate in 20 mL of glacial acetic acid at room temperature[1].
-
Ketone Addition: Slowly add 1.05 molar equivalents of the target ketone (e.g., 2-methylcyclohexanone) to the acidic solution under continuous magnetic stirring. The slight ketone excess ensures complete consumption of the hydrazine.
-
Thermal Isomerization: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. During this phase, the phenylhydrazone intermediate tautomerizes into an ene-hydrazine[4]. Monitor the consumption of the intermediate via Thin Layer Chromatography (TLC).
-
Cyclization & Elimination: As the[3,3]-sigmatropic rearrangement proceeds, the resulting cyclic aminal intermediate will eliminate ammonia (
), driving the thermodynamically favorable formation of the aromatic indole core[4]. -
Quenching and Isolation: Cool the mixture to room temperature, neutralize carefully with 1M NaOH, extract with chloroform (3 × 50 mL), and purify the organic layer via silica gel column chromatography to isolate the final indolenine derivative[1].
Mechanistic pathway of the Fischer Indole Synthesis from o-Tolylhydrazine.
Conclusion
The successful synthesis of indoles via the Fischer method is intrinsically tied to the stoichiometric precision of the starting materials. By recognizing the monohydrate nature of commercially available o-Tolylhydrazine hydrochloride (176.64 g/mol ), validating its water content through orthogonal analytical techniques, and applying precise molar equivalents, researchers can eliminate a primary source of reaction failure, thereby maximizing yields and ensuring reproducible drug development workflows.
References
- Source: sigmaaldrich.
- New 3H-Indole Synthesis by Fischer's Method.
- Source: wikipedia.
- Source: evitachem.
Sources
Safety Data Sheet (SDS) for o-Tolylhydrazine hydrochloride hydrate
Comprehensive Safety Data and Applications Whitepaper: o-Tolylhydrazine Hydrochloride Hydrate
Executive Summary
o-Tolylhydrazine hydrochloride (CAS 635-26-7), frequently handled in its hydrate form due to its highly hygroscopic nature, is an essential building block in modern medicinal chemistry. It serves as a primary precursor for the synthesis of 7-methylindole and 1,2,3,4-tetrahydrocarbazole derivatives via the Fischer Indole Synthesis[1]. While structurally invaluable for drug discovery, the hydrazine moiety presents significant toxicological hazards, including acute oral toxicity, skin/eye irritation, and suspected carcinogenicity. This whitepaper bridges the gap between stringent safety compliance (SDS) and practical laboratory application, providing a self-validating framework for handling and utilizing this compound effectively.
Physicochemical Profiling & Quantitative Data
Understanding the physical properties of o-Tolylhydrazine hydrochloride is critical for both safety and stoichiometric precision. As a hygroscopic salt, it readily absorbs atmospheric moisture to form hydrates. This water absorption not only alters the effective molecular weight but can also quench moisture-sensitive Lewis acid catalysts during downstream reactions[2].
| Property | Value / Description |
| Chemical Name | o-Tolylhydrazine hydrochloride (2-Methylphenylhydrazine hydrochloride) |
| CAS Number | 635-26-7 |
| Molecular Formula | C7H10N2 · HCl (Hydrate forms include varying H2O equivalents) |
| Molecular Weight | 158.63 g/mol (Anhydrous basis) |
| Appearance | White to light pink/orange crystalline powder |
| Melting Point | ~190 °C (Decomposes) |
| Solubility | Soluble in water, ethanol, and glacial acetic acid |
| Stability | Hygroscopic; oxidizes upon prolonged exposure to air |
Field-Proven Insight: The appearance of the powder is a built-in quality indicator. Pure o-Tolylhydrazine hydrochloride is white. A shift to a pink, orange, or green hue indicates oxidative degradation of the hydrazine to diazenes and subsequent polymerization. Always verify purity via NMR or LC-MS if significant discoloration is observed.
Toxicological Mechanisms & Safety Matrix
The toxicity of o-Tolylhydrazine hydrochloride is intrinsically linked to its chemical reactivity. The hydrazine group is a potent reducing agent. In physiological environments, it can undergo enzymatic or auto-oxidation to form reactive oxygen species (ROS) and carbon-centered radicals[3].
-
Methemoglobinemia : The compound can oxidize the Fe2+ in hemoglobin to Fe3+, impairing oxygen transport.
-
Carcinogenicity : Reactive diazonium intermediates formed during metabolism can act as alkylating agents, cross-linking DNA and leading to its classification as a suspected carcinogen[3].
| Hazard Class (GHS) | Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer |
Workflow 1: Safe Handling, Storage, and Emergency Response
To mitigate the risks outlined above, handling must follow a strict, self-validating protocol.
Step-by-Step Handling & Storage Protocol:
-
Environmental Control : Always handle the compound inside a certified chemical fume hood to prevent inhalation of dust[3].
-
PPE Selection : Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles. If engineering controls are insufficient, an N95 or P100 particulate respirator is required.
-
Inert Storage : Store the container tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
-
Causality: Argon is heavier than air and displaces oxygen and moisture, preventing both oxidation and hydrate formation, thereby preserving the reagent's stoichiometric integrity.
-
Emergency Spill Response Workflow: In the event of a spill, rapid containment is necessary to prevent aerosolization of the toxic dust.
Caption: Step-by-step emergency spill response protocol for o-Tolylhydrazine hydrochloride.
Workflow 2: Application in Drug Discovery (Fischer Indole Synthesis)
The "killer application" for o-Tolylhydrazine hydrochloride is the synthesis of 7-methyl substituted indoles, which are privileged scaffolds in serotonergic receptor modulators and NSAIDs[1].
Step-by-Step Methodology: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocarbazole Causality behind experimental choices: We utilize glacial acetic acid as both the solvent and the Brønsted acid catalyst. Acetic acid is acidic enough to drive the tautomerization of the hydrazone to the ene-hydrazine, but mild enough to avoid the polymerization of the cyclohexanone starting material, which is a common side reaction when using strong mineral acids like HCl or H2SO4[2].
-
Hydrazone Formation :
-
Dissolve o-Tolylhydrazine hydrochloride (1.0 eq, 10 mmol) in 20 mL of glacial acetic acid at room temperature.
-
Add cyclohexanone (1.1 eq, 11 mmol) dropwise over 5 minutes.
-
Self-Validation System: Monitor via TLC (Hexane/EtOAc 8:2). The rapid formation of a new, less polar spot indicates the successful condensation into the arylhydrazone intermediate[1].
-
-
Sigmatropic Rearrangement & Cyclization :
-
Heat the reaction mixture to 90°C under a reflux condenser for 3 hours.
-
Causality: Thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the new C-C bond[1].
-
Self-Validation System: Analyze an aliquot via LC-MS. The disappearance of the hydrazone mass (m/z [M+H]+) and the appearance of a mass corresponding to [M+H - 17]+ indicates the successful loss of ammonia and formation of the indole core.
-
-
Workup and Isolation :
-
Cool the mixture to room temperature and pour it over 100 g of crushed ice.
-
Neutralize slowly with aqueous NaOH (10 M) until pH 8 is reached.
-
Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield pure 7-methyl-1,2,3,4-tetrahydrocarbazole.
-
Mechanistic Pathway
The following diagram illustrates the mechanistic logic of the Fischer Indole Synthesis utilizing o-Tolylhydrazine.
Caption: Mechanistic pathway of the Fischer Indole Synthesis using o-Tolylhydrazine.
References
-
TCI Chemicals. "SAFETY DATA SHEET: o-Tolylhydrazine Hydrochloride." TCI America.
-
Fisher Scientific. "SAFETY DATA SHEET: o-Tolylhydrazine hydrochloride." Thermo Fisher Scientific. 3
-
BenchChem. "The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide." BenchChem. 1
-
Gore, S. "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, ResearchGate.2
Sources
Difference between o-Tolylhydrazine free base and hydrochloride hydrate
Comparative Analysis of o-Tolylhydrazine: Free Base vs. Hydrochloride Hydrate in Advanced Organic Synthesis
Introduction & Operational Causality
In the realm of heterocyclic chemistry and drug development, o-Tolylhydrazine is a foundational building block, predominantly utilized in the synthesis of 7-methylindole derivatives via the1[1]. However, a critical decision point for any synthetic chemist is selecting the appropriate form of the reagent: the free base or the hydrochloride hydrate.
This choice is not merely a matter of convenience; it fundamentally dictates the reagent's stability, solubility profile, and mechanistic behavior. Aryl hydrazines possess two adjacent nitrogen atoms with lone pairs. The electron-donating methyl group on the ortho position further increases the electron density on the hydrazine moiety via inductive effects. This makes the free base highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen, leading to rapid degradation into2[2].
Protonation of the terminal amine in the hydrochloride salt ties up the lone pair, drastically raising the oxidation potential and stabilizing the molecule. Furthermore, because the salt is hygroscopic, it frequently exists as a hydrate. The water of crystallization must be rigorously accounted for during stoichiometric calculations to prevent reagent deficits in sensitive catalytic cycles.
Physicochemical Profiling
The divergent electronic states of the two forms result in vastly different handling requirements and physical properties.
Table 1: Quantitative and Qualitative Comparison
| Parameter | o-Tolylhydrazine (Free Base) | o-Tolylhydrazine HCl (Hydrate) |
| Physical State | Viscous, pale-yellow oil[2] | White to off-white crystalline solid |
| Electronic State | Unprotonated (Electron-rich) | Protonated (Electron-deficient) |
| Solubility Profile | Soluble in DCM, EtOAc, Hexanes[2] | Soluble in Water, MeOH, DMSO[2] |
| Oxidative Stability | Highly air-sensitive (forms diazenes)[2] | Stable under ambient conditions |
| Storage Requirements | -20°C, inert atmosphere (Ar/N₂)[2] | Room temperature, desiccated, dark |
| Primary Application | Base-sensitive cross-couplings | Acid-catalyzed condensations (e.g., FIS)[1] |
Mechanistic Implications & Logical Workflows
When executing a 3[3], the hydrochloride salt is overwhelmingly preferred. The dissociation of the hydrochloride salt provides an intrinsic stoichiometric proton source. This built-in acidity facilitates the initial condensation with the carbonyl compound to form the arylhydrazone without requiring aggressive external Brønsted acids, and subsequently promotes the tautomerization to the ene-hydrazine[4].
Caption: Decision matrix for selecting the appropriate o-Tolylhydrazine form based on reaction conditions.
Caption: Logical workflow of the Fischer Indole Synthesis using o-Tolylhydrazine hydrochloride.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: In Situ Free-Basing of o-Tolylhydrazine Hydrochloride
When a reaction (such as a palladium-catalyzed amination) strictly prohibits acidic protons or water, the free base must be generated immediately prior to use to prevent oxidative degradation[2].
-
Dissolution : Dissolve 1.0 g of o-Tolylhydrazine hydrochloride hydrate in 15 mL of deionized water.
-
Neutralization : Slowly add saturated aqueous NaHCO₃ dropwise.
-
Self-Validation Check: Monitor the pH. At pH ~9, the solution will transition from clear to turbid as the insoluble free base oil separates. If the solution remains clear, the isoelectric point has not been reached[2].
-
-
Extraction : Extract the aqueous layer three times with 10 mL of Dichloromethane (DCM).
-
Drying & Concentration : Pass the combined organic layers through a pad of anhydrous Na₂SO₄ to remove residual water. Evaporate the solvent under reduced pressure (in the dark) to yield a pale-yellow oil.
-
Immediate Solvation : Immediately dissolve the resulting free base in the anhydrous reaction solvent (e.g., Toluene) and purge with Argon.
Protocol B: Microwave-Assisted Fischer Indole Synthesis
This protocol leverages the hydrochloride salt directly, utilizing its built-in acidity to drive the formation of a 7-methylindole derivative[1].
-
Reagent Assembly : To a microwave-safe process vial, add o-Tolylhydrazine hydrochloride (1.00 g, ~6.3 mmol), the target ketone (e.g., 2-butanone, 1.1 equivalents), and 10 mL of anhydrous 1,4-dioxane[1].
-
Reaction Conditions : Seal the vial with a crimp cap. Irradiate in a microwave reactor at 150°C for 15 minutes.
-
Causality: Microwave heating ensures rapid, uniform energy distribution, pushing the endothermic[3,3]-sigmatropic rearrangement to completion while minimizing thermal degradation byproducts[3].
-
-
Workup : Cool to room temperature. Dilute with 20 mL EtOAc and wash with saturated NaHCO₃ to neutralize residual HCl.
-
Self-Validation Check: The evolution of ammonia gas during the reaction (detectable upon uncapping) confirms the final rearomatization step has proceeded successfully.
-
-
Purification : Concentrate the organic layer and purify via silica gel flash chromatography.
Safety, Handling, and Environmental Fate
Both forms of o-Tolylhydrazine possess significant toxicological profiles. They are classified as moderate acute toxins and skin/eye irritants.
-
Permeation Hazard : Hydrazine derivatives penetrate standard latex gloves rapidly. Double-gloving with thick Nitrile or using Silver Shield laminate gloves is mandatory[2].
-
Deactivation : Spills of the free base should not be wiped up directly due to oxidation risks. They must be treated with a dilute hypochlorite (bleach) solution to safely oxidize the hydrazine to inert nitrogen gas, followed by absorption with vermiculite[2].
References
-
The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - BenchChem 1
-
Fischer Indole Synthesis in Low Melting Mixtures - ResearchGate 4
-
1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 - BenchChem 2
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles - World Journal of Advanced Research and Reviews (WJARR) 3
-
SAFETY DATA SHEET - o-Tolylhydrazine Hydrochloride - TCI Chemicals
Sources
Melting point range of o-Tolylhydrazine hydrochloride hydrate
Thermal Characterization and Melting Point Dynamics of o-Tolylhydrazine Hydrochloride Hydrate
Executive Summary
In pharmaceutical development and advanced organic synthesis, the precise thermal characterization of chemical precursors is critical for ensuring batch-to-batch reproducibility and reaction efficacy. o-Tolylhydrazine hydrochloride hydrate (CAS: 123334-17-8) is a highly valued unsymmetrical hydrazine intermediate, predominantly utilized in the Fischer Indole Synthesis (FIS) to construct 7-methylindole scaffolds[1]. However, its thermal profile is frequently misunderstood. Unlike simple organic solids, this hydrate does not exhibit a singular, clean melting point. Instead, it undergoes a complex, multi-stage thermal degradation pathway characterized by endothermic dehydration followed by the melting and concurrent decomposition of the anhydrous lattice[2].
This technical guide provides an in-depth analysis of the melting point dynamics of o-tolylhydrazine hydrochloride hydrate, detailing the causality behind its thermal behavior, self-validating analytical protocols, and its application in synthetic workflows.
Chemical Identity and Structural Properties
Arylhydrazines are inherently unstable as free bases, making them highly susceptible to atmospheric oxidation. To mitigate this, they are synthesized and stored as hydrochloride salts, which stabilize the hydrazine moiety via protonation. The hydrate form incorporates one molar equivalent of water into its crystal lattice, held by hydrogen bonding between the chloride anion, the hydrazinium protons, and the water molecules.
Table 1: Chemical and Physical Identity Comparison
| Property | o-Tolylhydrazine HCl (Anhydrous) | o-Tolylhydrazine HCl Hydrate |
| CAS Number | 635-26-7 | 123334-17-8 |
| Molecular Formula | C₇H₁₀N₂·HCl | C₇H₁₀N₂·HCl·H₂O |
| Molecular Weight | 158.63 g/mol | 176.65 g/mol |
| Melting Point | 190–195 °C (Decomposes)[3][4] | Complex (Dehydrates ~100 °C, Melts ~190 °C)[2] |
| Physical State | Beige to off-white crystalline powder | Off-white crystalline solid |
Thermal Transition Mechanics: The Causality of the "Melting Point"
When addressing the "melting point" of o-tolylhydrazine hydrochloride hydrate, researchers must account for a two-phase thermal event.
-
Phase 1: Endothermic Dehydration (80 °C – 120 °C) As thermal energy is introduced, it first overcomes the hydrogen bond network securing the water of crystallization. The hydrate undergoes an endothermic phase transition, releasing water vapor. Visually, the crystal lattice may shrink or change opacity, but it does not transition into a true liquid state.
-
Phase 2: Melting and Decomposition (190 °C – 195 °C) Once dehydrated, the remaining solid is structurally identical to the anhydrous o-tolylhydrazine hydrochloride. As the temperature approaches 190 °C[3], the thermal energy exceeds the activation barrier required to maintain the N-N bond and the HCl salt bridge. The crystal lattice collapses (melting) simultaneously with chemical degradation (decomposition), resulting in the release of HCl gas, nitrogen, and the formation of dark, tarry degradation products[4].
Diagram 1: Thermal Phase Transition Pathway of o-Tolylhydrazine Hydrochloride Hydrate.
Analytical Workflows for Thermal Characterization
To accurately assess the melting point and purity of the hydrate, standard capillary methods must be paired with rigorous observational validation, or ideally, replaced by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol A: Self-Validating Capillary Melting Point Determination
This protocol relies on visual cues to validate the sequential thermal events, ensuring the technician does not mistake dehydration for a premature melt.
-
Step 1: Sample Preparation. Pulverize the hydrate sample into a fine powder using an agate mortar. Load approximately 2–3 mm of the powder into a standard glass melting point capillary tube.
-
Step 2: Initial Heating (Dehydration Phase). Insert the capillary into the melting point apparatus and set a ramp rate of 5 °C/min starting from 25 °C.
-
Step 3: Validation Check 1 (80–120 °C). Carefully observe the sample. The powder will appear to "sweat" or shrink away from the glass walls. Self-Validation: Look at the cooler, upper portion of the capillary tube protruding from the heating block; micro-droplets of condensation will form. This confirms the release of the water of crystallization and validates the hydrate identity.
-
Step 4: Secondary Heating. Continue heating the now-anhydrous sample up to 180 °C.
-
Step 5: Melt/Decomposition Phase. Reduce the ramp rate to 1 °C/min.
-
Step 6: Validation Check 2 (190–195 °C). The solid will rapidly transition into a liquid state. Self-Validation: This melt will be immediately accompanied by bubbling (gas evolution) and a distinct color change to dark brown or black. This visual confirmation validates that the anhydrous lattice has melted and decomposed simultaneously[3][4].
Protocol B: TGA/DSC Thermal Profiling
For quantitative validation, orthogonal thermal analysis is required.
-
Step 1: Weigh 5.0–10.0 mg of the hydrate into an open alumina crucible.
-
Step 2: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent premature oxidative degradation.
-
Step 3: Program a dynamic heating ramp of 10 °C/min from 25 °C to 250 °C.
-
Step 4 (Data Interpretation):
-
TGA: Calculate the mass loss between 80 °C and 120 °C. A mass loss of approximately 10.2% validates the presence of exactly one molar equivalent of water (MW H₂O / MW Hydrate = 18.01 / 176.65 ≈ 10.2%).
-
DSC: Observe a broad endothermic peak corresponding to the dehydration event, followed by a sharp endotherm at ~190 °C that immediately transitions into erratic exothermic noise, confirming structural decomposition.
-
Table 2: Quantitative Thermal Events (Expected TGA/DSC Profile)
| Thermal Event | Temp. Range (°C) | TGA Mass Loss (%) | DSC Signature | Mechanistic Cause |
| Dehydration | 80 – 120 | ~10.2% | Broad Endotherm | Endothermic loss of water of crystallization |
| Anhydrous Plateau | 120 – 180 | 0% | Stable Baseline | Thermally stable anhydrous crystal lattice |
| Melt / Decomposition | 190 – 195 | > 50% (Rapid) | Sharp Endotherm + Exothermic Noise | Lattice collapse, N-N bond cleavage, HCl release |
Application Context: The Fischer Indole Synthesis (FIS)
The primary application of o-tolylhydrazine hydrochloride hydrate is its condensation with ketones (e.g., cyclohexanone) to form arylhydrazones, which subsequently undergo acid-catalyzed [3,3]-sigmatropic rearrangement to yield indole derivatives[1][5].
When utilizing the hydrate form in FIS, the presence of the water of crystallization must be accounted for in the reaction stoichiometry. Furthermore, because water is a byproduct of the initial hydrazone condensation, the additional water from the hydrate lattice can shift the reaction equilibrium backward if not properly managed.
Protocol C: Self-Validating Fischer Indole Synthesis Workflow
-
Step 1 (Condensation): Dissolve o-tolylhydrazine HCl hydrate (1.0 eq) in glacial acetic acid. The acidic environment serves a dual purpose: it acts as the solvent and liberates the free hydrazine from the HCl salt.
-
Step 2: Add the target ketone (e.g., 2-methylcyclohexanone, 1.1 eq) dropwise at room temperature[5].
-
Step 3 (Validation Check): Monitor the reaction via TLC/LC-MS. The disappearance of the starting materials and the formation of the hydrazone intermediate validates the success of the condensation step, despite the presence of lattice water.
-
Step 4 (Cyclization): Heat the mixture to 90 °C for 2–4 hours. The thermal energy drives the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia[1][5].
-
Step 5 (Workup): Cool the reaction to room temperature, pour into ice water, and neutralize with NaOH to precipitate the 7-methylindole derivative.
Diagram 2: Fischer Indole Synthesis Workflow utilizing o-Tolylhydrazine HCl Hydrate.
References
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone. CDN Science Pub. Available at: [Link]
Sources
Comprehensive Safety and Handling Architecture for o-Tolylhydrazine Compounds
As researchers pushing the boundaries of synthetic and medicinal chemistry, we frequently rely on aryl hydrazines like o-Tolylhydrazine (2-methylphenylhydrazine) for the construction of complex indoles and azo frameworks. However, the very reactivity that makes this pharmacophore valuable also introduces profound toxicological and physical risks.
This technical guide provides drug development professionals and synthetic chemists with a mechanistic understanding of these hazards and establishes self-validating protocols for safe handling, storage, and decontamination.
Mechanistic Toxicology and Chemical Instability
To handle o-Tolylhydrazine safely, one must understand the causality behind its reactivity. Aryl hydrazines are highly reactive and nucleophilic. The free base form (CAS 529-28-2) is highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the generation of reactive oxygen species (ROS) and potentially explosive diazenes[1].
To mitigate this inherent instability, the compound is predominantly supplied and utilized as a hydrochloride salt (o-Tolylhydrazine hydrochloride, CAS 635-26-7)[2].
-
Causality of Stability : Protonation of the terminal amine in the hydrochloride salt significantly reduces its nucleophilicity and susceptibility to ambient oxidation, enhancing bench stability and safety[2].
-
Toxicological Causality : Despite this stabilization, the compound acts as a potent alkylating agent. In vivo, the metabolic activation of aryl hydrazines can lead to covalent binding with DNA and proteins, which underpins its classification as a suspected carcinogen[3]. Acute exposure results in severe skin and eye irritation, and it is moderately toxic upon ingestion[4].
Quantitative Hazard Profile
The following table summarizes the quantitative hazard data and Globally Harmonized System (GHS) classifications for o-Tolylhydrazine hydrochloride, establishing the baseline for our physical handling requirements.
| GHS Classification | Hazard Category | Hazard Statement | Required Preventative Measure |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | Do not eat/drink in workspace; wash hands thoroughly[4] |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation | Wear nitrile gloves and chemical-resistant lab coat[4] |
| Serious Eye Damage | Category 2A | Causes serious eye irritation | Use splash goggles or full-face shield[4] |
| Carcinogenicity | Category 2 | Suspected of causing cancer | Handle exclusively in a certified fume hood[3] |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation | Use MSHA/NIOSH approved dust respirator if exposed[3] |
Experimental Protocol: Safe Handling & Transfer Workflow
Standard operating procedures must account for the compound's hygroscopic nature and degradation pathways.
Phase 1: Preparation and Weighing
-
Environmental Control : Ensure the chemical fume hood is operational with a face velocity of at least 100 fpm to control airborne dust[5].
-
PPE Donning : Equip double-layered nitrile gloves, a chemical-resistant lab coat, and tightly fitting safety goggles[5].
-
Atmospheric Control : Minimize ambient air exposure to prevent moisture absorption, as the salt is hygroscopic. If handling the free base, purge the analytical balance area with Argon[5].
-
Transfer : Use anti-static spatulas to weigh the solid. Immediately reseal the primary container, flush with inert gas, and return it to a cool, shaded storage area[4].
Self-Validating Decontamination Protocol
The standard mechanical cleanup of spills is fundamentally flawed because it leaves microscopic residues of active alkylating agents. Instead, we employ an oxidative quenching strategy.
Causality : A 10% Sodium Hypochlorite (bleach) solution acts as a strong oxidizer, aggressively attacking the hydrazine moiety. This reaction cleaves the N-N bond, converting the toxic hydrazine into harmless nitrogen gas (
Phase 2: Spill Response and Quenching Workflow
-
Isolation : In the event of a spill, immediately isolate the area. Warn unnecessary personnel to move away and deny entry[5].
-
Oxidative Quenching : Liberally apply a freshly prepared 10% Sodium Hypochlorite solution directly to the contaminated surfaces or glassware[1].
-
Visual Validation : Observe the treated area for effervescence. The chemical conversion of hydrazine to nitrogen gas produces visible bubbling.
-
Incubation : Allow a strict 30-minute residence time. Self-Validation Check: This protocol is inherently self-validating. The complete cessation of effervescence serves as a definitive, visual confirmation that all reactive hydrazine species have been exhausted[1].
-
Mechanical Cleanup : Once validated, sweep or absorb the neutralized liquid using inert pads. Dispose of all materials in clearly labeled hazardous waste containers according to local regulations[4].
Workflow Visualization
Fig 1: Self-validating oxidative decontamination workflow for o-Tolylhydrazine spills.
References
-
[3] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 3
-
[4] Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL: 4
-
[5] Title: TCI AMERICA: o-Tolylhydrazine Hydrochloride | Source: ssl-images-amazon.com | URL: 5
-
[1] Title: 1-Ethyl-1-(o-tolyl)hydrazine | Benchchem | Source: benchchem.com | URL: 1
-
[2] Title: CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride | Source: cymitquimica.com | URL: 2
Sources
A Technical Guide to the Solubility of o-Tolylhydrazine Hydrochloride: A Comparative Analysis in Aqueous and Ethanolic Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
o-Tolylhydrazine hydrochloride (CAS No. 635-26-7) is a pivotal reagent in synthetic organic chemistry, notably utilized in the preparation of pharmacologically active molecules such as opioid and adenosine receptor antagonists[1]. The efficiency of its application in synthesis, purification, and formulation is intrinsically linked to its solubility profile in various solvents. This guide provides a comprehensive technical analysis of the solubility of o-tolylhydrazine hydrochloride in two common laboratory solvents: water and ethanol. While publicly available quantitative solubility data is limited, this document synthesizes qualitative information, explores the underlying physicochemical principles governing solubility, and presents a robust, field-proven experimental protocol for its precise determination. This guide is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound.
Introduction and Physicochemical Profile
Chemical Identity
o-Tolylhydrazine hydrochloride, also known as 2-methylphenylhydrazine hydrochloride, is the hydrochloride salt of the o-tolylhydrazine base[2]. The presence of the hydrochloride group generally enhances the stability and modifies the solubility of the parent compound[3]. It typically appears as a beige or light pink crystalline powder and is known to be hygroscopic[1][4].
Table 1: Physicochemical Properties of o-Tolylhydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 635-26-7 | [1] |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Appearance | Beige to orange to green powder/crystal | [1] |
| Melting Point | 190 °C (decomposes) | [1] |
| Synonyms | 2-Methylphenylhydrazine HCl, o-Tolylhydrazinium(1+) chloride | [1][2] |
The Imperative of Solubility in Application
The solubility of a reagent is a critical parameter that dictates its utility. In drug development and organic synthesis, solubility influences:
-
Reaction Kinetics: For homogeneous reactions, reactants must be fully dissolved. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Recrystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures[5].
-
Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is fundamental to developing viable dosage forms.
-
Process Safety and Handling: Understanding solubility helps in preparing stock solutions and preventing precipitation in transfer lines or reactors[6].
Theoretical Framework: Predicting Solubility Behavior
The solubility of o-tolylhydrazine hydrochloride is governed by the interplay between its molecular structure and the properties of the solvent. The molecule possesses both a polar, ionic component (the hydrazinium hydrochloride group) and a non-polar, organic component (the o-tolyl group).
-
In Water (High Polarity, Protic): Water is a highly polar solvent capable of strong hydrogen bonding. It can effectively solvate the hydrazinium (R-NH-NH₃⁺) and chloride (Cl⁻) ions through ion-dipole interactions and hydrogen bonds. However, the non-polar o-tolyl (cresyl) group is hydrophobic and disrupts the favorable hydrogen-bonding network of water, leading to an overall low affinity. This structural dichotomy predicts limited solubility in water.
-
In Ethanol (Moderate Polarity, Protic): Ethanol (CH₃CH₂OH) presents a dual character. Its hydroxyl (-OH) group is polar and can form hydrogen bonds with the hydrazinium group, while its ethyl (-CH₂CH₃) chain is non-polar. This amphiphilic nature allows ethanol to interact favorably with both the ionic and organic parts of the solute molecule, suggesting a significantly higher solubility compared to water.
Figure 1: Conceptual diagram of molecular interactions influencing solubility.
Review of Published Solubility Data
A thorough review of chemical supplier databases and literature indicates a lack of precise, quantitative solubility data for o-tolylhydrazine hydrochloride. The available information is qualitative and summarized below.
Table 2: Qualitative Solubility of o-Tolylhydrazine Hydrochloride
| Solvent | Solubility Description | Source(s) |
| Water | Very slightly soluble | |
| Alcohol (Ethanol) | Soluble | [1] |
| Chloroform | Soluble | |
| Diethyl Ether | Soluble | |
| Petroleum Ether | Slightly soluble (cold) |
This scarcity of data underscores the necessity for researchers to perform their own solubility determinations, especially when precise concentrations are required for reaction stoichiometry or formulation development.
Comparative Analysis: Water vs. Ethanol
Solubility in Water
The designation "very slightly soluble" suggests that preparing aqueous stock solutions of meaningful concentration at room temperature is challenging. The dissolution process involves the dissociation of the salt into the o-tolylhydrazinium cation and the chloride anion.
C₇H₁₀N₂·HCl(s) ⇌ C₇H₁₀N₂H⁺(aq) + Cl⁻(aq)
The solubility is limited by the energy required to overcome the crystal lattice energy and the unfavorable interaction of the tolyl group with water. For hydrazine derivatives in general, the presence of alkyl or aryl groups significantly decreases aqueous solubility[6]. The pH of the solution will also play a critical role; in highly acidic solutions, the common ion effect from excess H⁺ (or Cl⁻ from HCl) could potentially decrease the solubility of the salt[7].
Solubility in Ethanol
In contrast, the compound is described as "soluble" in alcohol[1]. Ethanol's lower polarity and non-polar ethyl group create a more favorable environment for the o-tolyl ring, while its hydroxyl group capably solvates the ionic portion of the molecule. This "best of both worlds" character makes ethanol a superior solvent for this compound. This is a common observation for many organic salts, where solubility is greater in alcohols than in water.
Experimental Protocol: Thermodynamic Solubility Determination
Given the data gap, the following details a robust and reliable protocol for determining the thermodynamic (equilibrium) solubility of o-tolylhydrazine hydrochloride using the Isothermal Shake-Flask Method . This method is considered the gold standard for solubility measurement[8].
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Materials and Reagents
-
o-Tolylhydrazine hydrochloride (purity >98%)
-
HPLC-grade deionized water
-
Absolute ethanol (200 proof, ACS grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (4-decimal place)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Vials with solvent-resistant caps (e.g., 20 mL scintillation vials)
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Figure 2: Workflow for the Isothermal Shake-Flask solubility determination method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of o-tolylhydrazine hydrochloride (e.g., ~100 mg, accurately weighed) to several vials for each solvent to ensure sufficient undissolved solid remains. An excess is critical for ensuring saturation.
-
Solvent Addition: Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent (water or ethanol) into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure true equilibrium is reached[8].
-
Phase Separation: Once equilibration is complete, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clean filtrate into a clean vial. This step is crucial to prevent undissolved solid particles from inflating the measured concentration.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtrate to bring its concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response against a standard curve prepared from a known stock solution of o-tolylhydrazine hydrochloride.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in appropriate units (e.g., mg/mL or mol/L) at the specified temperature.
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. o-Tolylhydrazine hydrochloride is a hazardous substance.
-
Hazards: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3). It is also a suspected carcinogen and can cause skin sensitization[9].
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield. A dust mask (e.g., N95) is recommended when handling the powder.
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area, protected from light[1]. It should be stored under an inert atmosphere due to its sensitivity.
-
Disposal: o-Tolylhydrazine hydrochloride and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations[10]. Do not allow the chemical to enter the environment[11].
Conclusion
The solubility of o-tolylhydrazine hydrochloride is markedly different in water and ethanol, a behavior dictated by its dual chemical nature. It is very slightly soluble in water due to the hydrophobicity of its tolyl group, but soluble in ethanol , which can effectively solvate both the polar hydrazinium hydrochloride head and the non-polar aromatic ring. The absence of precise quantitative data in the public domain necessitates that researchers perform rigorous experimental determination for applications requiring accurate concentration control. The Isothermal Shake-Flask method detailed herein provides a reliable framework for obtaining this critical data, enabling the optimization of synthetic protocols and the development of robust chemical processes.
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
o-Tolylhydrazine Hydrochloride - Pharmaffiliates. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]
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- 3. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]
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Technical Guide: Sourcing, Purity Validation, and Application of o-Tolylhydrazine Hydrochloride Hydrate in Organic Synthesis
Executive Summary
o-Tolylhydrazine hydrochloride (CAS: 635-26-7) and its hydrate form (CAS: 123334-17-8) are indispensable nitrogen-containing building blocks in medicinal chemistry and organic synthesis[1]. Characterized by a hydrazine functional group attached to an ortho-methyl-substituted phenyl ring, this compound is primarily utilized in the synthesis of azo compounds, opioid receptor antagonists, and complex indole scaffolds[2][3]. This whitepaper provides a comprehensive analysis of supplier purity grades, analytical validation techniques for the hydrate form, and a self-validating experimental workflow for researchers and drug development professionals.
Chemical Profile & The Significance of the Hydrate Form
Understanding the physicochemical properties of this compound is critical for predicting its reactivity and solubility behavior.
-
Salt Form Causality: The hydrochloride salt is universally preferred over the free base. Protonation of the hydrazine nitrogen significantly enhances the crystal lattice stability, preventing rapid auto-oxidation and improving dissolution in polar protic solvents (e.g., water, methanol) and acidic media[2][4].
-
Hydrate Implications: While the anhydrous form (C₇H₁₀N₂·HCl, MW: 158.63 g/mol ) is standard, the hydrate form (C₇H₁₃ClN₂O, MW: 176.64 g/mol ) introduces crystal lattice water[5]. Failure to account for this water content leads to stoichiometric imbalances in moisture-sensitive condensation reactions, resulting in incomplete conversions, lower yields, and the generation of unreacted starting material impurities.
Supplier Landscape and Purity Grades
Selecting the appropriate purity grade is dictated by the downstream application. Trace impurities in hydrazine derivatives—such as unreacted o-toluidine or oxidized azo species—can poison transition-metal catalysts or induce side-reactions in sensitive cyclizations[6].
Quantitative Supplier Data
Table 1: Commercial Suppliers and Purity Specifications for o-Tolylhydrazine Hydrochloride (Anhydrous & Hydrate)
| Supplier | CAS Number | Form | Purity Grade | Primary Application |
| MilliporeSigma | 635-26-7 | Anhydrous | 97% | General reagent, D-galactose detection |
| TCI America [7] | 635-26-7 | Anhydrous | >98.0% | High-purity organic synthesis |
| Thermo Fisher [8] | 93048-16-9* | Anhydrous | 96% | Bulk bioprocessing & chemical synthesis |
| EvitaChem [5] | 123334-17-8 | Hydrate | Screening | High-throughput screening libraries |
| ChemicalBook [9] | 635-26-7 | Anhydrous | 99% | Late-stage API manufacturing |
*Note: Legacy Alfa Aesar catalog number.
Analytical Validation Workflow
To establish a self-validating system, researchers must analytically verify the hydrate form before deployment in synthesis. This ensures that the exact molar equivalents are calculated, preventing reaction failure.
-
Karl Fischer (KF) Titration: Quantifies the exact molar ratio of water trapped in the hydrate lattice. This data is used to adjust the molecular weight for precise stoichiometric calculations.
-
HPLC Analysis: Confirms the organic purity (>98%) and detects trace impurities prior to catalytic steps[6].
Analytical validation and stoichiometric adjustment workflow for the hydrate form.
Mechanistic Workflow: Fischer Indole Synthesis
The most prominent application of o-Tolylhydrazine hydrochloride is the synthesis of 7-methylindole derivatives[4][10]. The ortho-methyl group provides strict regiocontrol, sterically blocking one ortho site and forcing cyclization exclusively at the available position, ensuring high isomeric purity[11].
Self-Validating Experimental Protocol: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocarbazole
Rationale: This protocol utilizes an acidic medium to facilitate the initial hydrazone formation and drive the subsequent [3,3]-sigmatropic rearrangement[4][12].
Step 1: Hydrazone Formation
-
Action: Dissolve 1.0 equivalent of o-Tolylhydrazine hydrochloride hydrate (mass adjusted based on KF titration data) in 10 volumes of glacial acetic acid[4].
-
Causality: Acetic acid serves a dual purpose as both solvent and acid catalyst. It protonates the carbonyl oxygen of the incoming ketone, increasing its electrophilicity and allowing the protonated hydrazine to attack efficiently.
-
Action: Add 1.1 equivalents of cyclohexanone dropwise at room temperature. Stir for 30 minutes.
Step 2:[3,3]-Sigmatropic Rearrangement & Cyclization
-
Action: Heat the reaction mixture to 90°C – 120°C for 2–4 hours[4][12].
-
Causality: Thermal energy drives the tautomerization of the hydrazone to an ene-hydrazine. This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement, breaking the weak N-N bond and forming a robust C-C bond[10].
Step 3: Aromatization and Workup
-
Action: Monitor the disappearance of the intermediate via LC-MS (Self-Validation Step). Once complete, cool the mixture to room temperature and pour over ice water[4].
-
Causality: The intermediate undergoes cyclization and eliminates ammonia (NH₃), which reacts with the HCl counterion to form NH₄Cl. The aromatization of the newly formed indole ring provides the thermodynamic driving force that makes the reaction irreversible[10].
-
Action: Neutralize with aqueous NaOH to pH 8–9 and extract the pure indole with ethyl acetate.
Fischer Indole Synthesis mechanism using o-Tolylhydrazine hydrochloride.
Safety and Handling
Hydrazine derivatives are potent reducing agents and carry significant health hazards, including acute toxicity (H301, H311, H331) and potential carcinogenicity (Carc. 1B).
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent auto-oxidation[4][13].
-
Deactivation: Spills must be treated with dilute sodium hypochlorite (bleach) to safely oxidize the hydrazine into inert nitrogen gas before disposal[4].
References
Sources
- 1. chemcd.com [chemcd.com]
- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 3. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. evitachem.com [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. o-Tolylhydrazine Hydrochloride | 635-26-7 | TCI AMERICA [tcichemicals.com]
- 8. Cas Landing [thermofisher.com]
- 9. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 | Benchchem [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 2,7-Dimethylindole using o-Tolylhydrazine Hydrochloride
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, stands as a cornerstone of heterocyclic chemistry.[1][2] This robust and versatile acid-catalyzed reaction provides a direct route to the indole nucleus from the reaction of an arylhydrazine with an aldehyde or ketone.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs, as well as a vast array of natural products and functional materials.[1][5]
These application notes provide a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the practical execution of the Fischer indole synthesis. Specifically, we will focus on the use of o-tolylhydrazine hydrochloride as the arylhydrazine precursor for the synthesis of 2,7-dimethylindole, a valuable substituted indole. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure successful and reproducible outcomes.
The Core Reaction Mechanism: A Stepwise Perspective
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations.[1][6] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction.
The key stages are:
-
Hydrazone Formation: The synthesis commences with the condensation reaction between the arylhydrazine (o-tolylhydrazine) and a carbonyl compound (in this case, methyl ethyl ketone) to form the corresponding arylhydrazone.[7]
-
Tautomerization to an Enamine: The arylhydrazone then undergoes tautomerization to its more reactive enamine isomer.[1]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the disruption of the aromaticity of the benzene ring.[1][8]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed enamine on the imine carbon leads to the formation of a five-membered ring, creating a cyclic aminal.[6]
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia, resulting in the formation of the stable, aromatic indole ring.[1]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,7-Dimethylindole
This protocol details the synthesis of 2,7-dimethylindole from o-tolylhydrazine hydrochloride and methyl ethyl ketone. The choice of acid catalyst is critical, with a range of Brønsted and Lewis acids being effective.[5][9] In this procedure, we will utilize glacial acetic acid, which serves as both the catalyst and the solvent.[10]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| o-Tolylhydrazine hydrochloride | 158.63 | 5.0 g | 0.0315 | The limiting reagent. |
| Methyl ethyl ketone (MEK) | 72.11 | 2.5 g (3.1 mL) | 0.0347 | Use a slight excess. |
| Glacial Acetic Acid | 60.05 | 30 mL | - | Serves as catalyst and solvent. |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | ~100-150 mL | - | For neutralization. |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | For drying the organic layer. |
| Silica Gel | - | As needed | - | For column chromatography. |
| Hexane/Ethyl Acetate | - | As needed | - | Eluent for column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,7-dimethylindole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylhydrazine hydrochloride (5.0 g, 0.0315 mol) and glacial acetic acid (30 mL). Stir the mixture to dissolve the solid. To this solution, add methyl ethyl ketone (2.5 g, 3.1 mL, 0.0347 mol).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The solution will typically darken in color. Maintain the reflux for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (o-tolylhydrazine hydrochloride, dissolved in a small amount of methanol) and the reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot (the indole product) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[10] Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution with stirring until the pH is approximately 7-8.[10]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a dark oil or solid.
-
Purification: The crude 2,7-dimethylindole can be purified by column chromatography on silica gel.[11]
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a column.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[13]
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure 2,7-dimethylindole as a solid.
-
Troubleshooting and Key Considerations
-
Choice of Ketone: The ketone must have at least two α-hydrogens for the reaction to proceed.[6] Unsymmetrical ketones can lead to the formation of regioisomers.[6]
-
Catalyst Activity: The choice and concentration of the acid catalyst can significantly influence the reaction rate and yield.[5] Polyphosphoric acid (PPA) is also a common and effective catalyst for this reaction.[1]
-
Reaction Temperature: While some Fischer indole syntheses require high temperatures[14], the use of a strong acid catalyst like glacial acetic acid can often allow for more moderate conditions.
-
Work-up Procedure: Complete neutralization is crucial before extraction to ensure the indole product, which can be weakly basic, is in its free base form and readily extracted into the organic solvent.
-
Purification of Acid-Sensitive Indoles: Some indoles can be sensitive to the acidic nature of silica gel.[11] In such cases, deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina may be beneficial.[11][15]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Hazards:
-
o-Tolylhydrazine hydrochloride: This substance is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen.[16] Handle with extreme care and avoid creating dust.
-
Methyl ethyl ketone: A flammable liquid and vapor. Causes serious eye irritation.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of hydrogenated 2,7-dimethylpyrrolo[3,4-b]indoles - Analogs of dimebon. Retrieved from [Link]
-
PubMed. (1976). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
Taylor & Francis Online. (2010, January 13). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - p-Tolylhydrazine hydrochloride. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Retrieved from [Link]
-
PMC. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
YouTube. (2022, October 3). Failed hydrazine hydrochloride synthesis using butanone azine (methyl ethyl ketazine). Retrieved from [Link]
- Google Patents. (n.d.). CN102295277A - Methyl ethyl ketazine hydrolysis technology.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, May 27). Methyl ethyl ketone. Retrieved from [Link]
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- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 16. fishersci.com [fishersci.com]
Synthesis of 7-methylindole from o-Tolylhydrazine hydrochloride
Application Note: Synthesis of 7-Methylindole from o-Tolylhydrazine Hydrochloride
Executive Summary & Strategic Context
7-Methylindole is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, serotonergic receptor modulators, and epigenetic target therapeutics (such as SETD2 histone methyltransferase inhibitors)[1]. While various synthetic routes exist, the de novo construction of the 7-methylindole core is most reliably achieved via the Fischer Indole Synthesis[2].
This technical guide details a robust, self-validating four-step synthetic protocol starting from the commercially available commodity chemical, o-tolylhydrazine hydrochloride[3]. By utilizing ethyl pyruvate as the carbonyl coupling partner, this sequence avoids the regiochemical ambiguities and purification challenges associated with direct masked-aldehyde condensations, ensuring a high-purity product suitable for preclinical drug development[4].
Mechanistic Rationale & Regiochemical Control
The Fischer Indole Synthesis is an acid-catalyzed process that transforms an arylhydrazone into an indole via a [3,3]-sigmatropic rearrangement[2]. Designing this specific route requires careful consideration of causality in reagent selection:
-
Absolute Regioselectivity: The use of o-tolylhydrazine is strategically advantageous. The ortho-methyl group on the phenyl ring acts as a steric block at the C2 position. During the critical [3,3]-sigmatropic rearrangement of the enehydrazine tautomer, the new carbon-carbon bond is forced to form exclusively at the unsubstituted C6 position[3]. This absolute regiocontrol eliminates the formation of structural isomers, directly and exclusively yielding the 7-methyl-substituted indole architecture.
-
Reagent Selection (Ethyl Pyruvate vs. Pyruvic Acid): Condensing the hydrazine with ethyl pyruvate rather than pyruvic acid prevents premature decarboxylation and unwanted side reactions during the harsh acidic cyclization step[1]. The resulting ethyl 7-methylindole-2-carboxylate is highly stable, easily isolable, and can be purified by recrystallization before downstream deprotection[5].
Mechanistic sequence of the Fischer Indole Synthesis highlighting the [3,3]-sigmatropic shift.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the expected parameters for the four-step workflow are summarized below. The yields reflect optimized conditions utilizing standard laboratory equipment.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction Phase | Key Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Hydrazone Formation | Ethyl pyruvate, NaOAc, EtOH | 25 → 80 | 3 | 85 - 95 |
| 2 | Fischer Cyclization | p-TsOH, Toluene | 100 - 110 | 4 - 12 | 60 - 75 |
| 3 | Saponification | NaOH, EtOH / H₂O | 25 → 50 | 2 - 4 | 80 - 90 |
| 4 | Decarboxylation | Cu powder, Quinoline | 200 - 220 | 2 - 3 | 70 - 85 |
Experimental Protocols
Workflow for the 4-step synthesis of 7-methylindole from o-tolylhydrazine hydrochloride.
Step 1: Synthesis of Ethyl 2-(2-(o-tolyl)hydrazono)propanoate
Objective: Condensation of the hydrazine with the carbonyl compound to form the requisite hydrazone intermediate[1].
-
Preparation: Suspend o-tolylhydrazine hydrochloride (1.0 eq) in absolute ethanol (10 volumes).
-
Activation: Add sodium acetate (1.1 eq) to liberate the free hydrazine base. Stir for 15 minutes.
-
Addition: Dropwise add ethyl pyruvate (1.05 eq) at room temperature. The slight excess ensures complete consumption of the hydrazine.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to a mild reflux (80 °C) for an additional 1 hour to drive the equilibrium.
-
Validation & Workup: Monitor by TLC (Hexanes/EtOAc, 4:1). Once complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the hydrazone as a yellow/orange oil. Proceed to Step 2 without further purification.
Step 2: Fischer Indole Cyclization to Ethyl 7-Methylindole-2-carboxylate
Objective: Acid-catalyzed [3,3]-sigmatropic rearrangement and aromatization[4].
-
Preparation: Dissolve the crude hydrazone (1.0 eq) in anhydrous toluene (15 volumes).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 - 1.0 eq). Causality Note: Toluene is selected here because it allows for the azeotropic removal of water and ammonia (byproducts of the cyclization) via a Dean-Stark trap, which drives the reaction to completion.
-
Cyclization: Heat the reaction mixture to reflux (100–110 °C) using a Dean-Stark apparatus for 4 to 12 hours[4].
-
Validation & Workup: Monitor the disappearance of the hydrazone via LC-MS. Cool the mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization from ethanol to yield ethyl 7-methylindole-2-carboxylate as a crystalline solid.
Step 3: Saponification to 7-Methylindole-2-carboxylic Acid
Objective: Base-mediated hydrolysis of the ester to prepare for decarboxylation[5].
-
Preparation: Dissolve ethyl 7-methylindole-2-carboxylate (1.0 eq) in Ethanol (5-10 volumes)[5].
-
Hydrolysis: Add solid NaOH or KOH (2.0 - 2.5 eq). Stir the mixture with mild heating (50 °C) for 2–4 hours[5].
-
Validation & Workup: Confirm ester consumption via TLC. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C in an ice bath.
-
Isolation: Acidify the solution dropwise with 10% HCl (aq) until pH 2-3 is reached[5]. Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to afford 7-methylindole-2-carboxylic acid.
Step 4: Thermal Decarboxylation to 7-Methylindole
Objective: Removal of the C2-carboxylic acid to yield the final target.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 7-methylindole-2-carboxylic acid (1.0 eq) in quinoline (5 volumes). Causality Note: Quinoline acts as a high-boiling, basic solvent that facilitates the thermal extrusion of CO₂.
-
Catalysis: Add copper powder (0.1 - 0.2 eq) to lower the activation energy of the decarboxylation.
-
Reaction: Heat the mixture vigorously to 200–220 °C under an inert nitrogen atmosphere. Maintain the temperature for 2–3 hours until CO₂ evolution (bubbling) ceases.
-
Validation & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Wash the organic filtrate sequentially with 1M HCl (aq) (to protonate and remove the quinoline solvent into the aqueous phase), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography (Hexanes/EtOAc) to yield pure 7-methylindole.
References
-
Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Patent CN100387577C)
Sources
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Application Note: Regioselective Synthesis of 1-(o-Tolyl)pyrazoles via Knorr Condensation
Introduction & Mechanistic Causality
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The classical Knorr pyrazole synthesis remains one of the most robust and scalable methodologies for constructing this heterocycle, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (1)[1].
When utilizing o-tolylhydrazine, the hydrochloride salt is universally preferred over the free base. The hydrochloride salt provides superior oxidative stability during storage and ensures uniform solubility in polar protic solvents such as absolute ethanol (2)[2]. Furthermore, the ortho-methyl group of the o-tolyl moiety introduces significant steric hindrance. This steric bulk plays a critical role in directing the regioselectivity of the cyclization when reacting with asymmetric 1,3-dicarbonyls, thermodynamically favoring the formation of the less sterically encumbered regioisomer (3)[3].
A successful Knorr condensation is a self-validating system if the reaction conditions are strictly controlled. The addition of a buffering base, such as sodium acetate (NaOAc), is a non-negotiable parameter for this specific protocol (4)[4].
Causality of the Buffer System:
-
In Situ Liberation: NaOAc neutralizes the hydrochloride salt, liberating the highly nucleophilic free hydrazine in situ.
-
Catalytic Dehydration: The byproduct of this neutralization is acetic acid, which creates an in situ acetic acid/acetate buffer. This mildly acidic environment is essential for protonating the 5-hydroxypyrazoline intermediate, thereby lowering the activation energy for the final dehydration and aromatization step[3]. If the pH is too high, the reaction stalls at the intermediate; if too low, the hydrazine remains protonated and non-nucleophilic.
Mechanistic Pathway
Mechanistic pathway of Knorr pyrazole synthesis using o-tolylhydrazine and 1,3-dicarbonyls.
Experimental Design & Protocol
Synthesis of 3,5-Dimethyl-1-(o-tolyl)-1H-pyrazole
Materials:
-
o-Tolylhydrazine hydrochloride (1.0 equiv, 10.0 mmol)
-
Acetylacetone (2,4-pentanedione) (1.1 equiv, 11.0 mmol)
-
Sodium acetate anhydrous (1.2 equiv, 12.0 mmol)
-
Absolute ethanol (0.2 M relative to hydrazine)
Step-by-Step Methodology:
-
Buffer Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous sodium acetate (12.0 mmol) in 50 mL of absolute ethanol. Stir at room temperature for 5 minutes. (Causality: Creates a homogeneous basic environment to receive the HCl salt).
-
Hydrazine Liberation: Add o-tolylhydrazine hydrochloride (10.0 mmol) to the suspension. Stir the mixture at room temperature for 15-20 minutes. (Observation: The mixture will transition into a finely dispersed suspension as the free base is generated and NaCl precipitates).
-
Controlled Condensation: Equip the flask with a reflux condenser and a dropping funnel. Add acetylacetone (11.0 mmol) dropwise over 10 minutes. (Causality: The initial hydrazone formation is highly exothermic. Dropwise addition controls the reaction rate and prevents thermal spikes that could lead to the formation of undesired bis-hydrazone byproducts).
-
Cyclization & Aromatization: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1). (Causality: Thermal energy drives the 5-exo-trig cyclization and the subsequent thermodynamically favorable aromatization via loss of water).
-
Workup & Extraction: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO
, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization (e.g., from acetone-hexane) to afford the pure pyrazole[4].
Reaction Optimization & Quantitative Data
The choice of the 1,3-dicarbonyl directly impacts the yield and regioselectivity. The table below summarizes the expected outcomes based on the steric and electronic nature of the dicarbonyl electrophile.
Table 1: Reaction Optimization and Regioselectivity Profiles
| 1,3-Dicarbonyl Substrate | Major Product | Solvent / Temp | Yield (%) | Regioisomeric Ratio |
| Acetylacetone | 3,5-Dimethyl-1-(o-tolyl)-1H-pyrazole | EtOH, 80°C | 88 - 92% | N/A (Symmetric) |
| 1-Phenyl-1,3-butanedione | 5-Methyl-3-phenyl-1-(o-tolyl)-1H-pyrazole | EtOH, 80°C | 75 - 80% | 85:15 |
| Ethyl acetoacetate | 3-Methyl-1-(o-tolyl)-1H-pyrazol-5-ol | EtOH, 80°C | 82 - 85% | >95:5 |
| (1-Ethoxypropylidene)malononitrile | 5-Amino-3-ethyl-1-(o-tolyl)-4-pyrazolecarbonitrile | EtOH, 80°C | ~70% | >95:5 |
Quality Control & Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
H NMR Spectroscopy: The defining feature of a successfully aromatized pyrazole is the C4-H proton, which appears as a sharp, distinct singlet between δ 6.0 and 6.5 ppm. The absence of this peak, coupled with an aliphatic multiplet and an -OH stretch in IR, indicates incomplete dehydration (stalled at the 5-hydroxypyrazoline stage)[3].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Mass Spectrometry (LC-MS): ESI-MS should display the [M+H]
ion corresponding to the fully dehydrated pyrazole mass, confirming the loss of water from the intermediate.
References
1.1. Synthesis of new pyrazolone and pyrazole based adamantyl chalcones and antimicrobial activity - ResearchGate. 2 1.6. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents. 4 1.12. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. 3 1.15. A Classical but Short One-Pot Synthesis of Pyrazoles - Thieme Connect. 1
Sources
Topic: Stoichiometry Adjustments for o-Tolylhydrazine Hydrochloride Hydrate Reactions
An Application Guide by a Senior Application Scientist
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical importance of accurate stoichiometric calculations when using o-tolylhydrazine hydrochloride, particularly in its common hydrated form. While seemingly a minor detail, the water of hydration is a significant component of the reagent's mass and must be accounted for to ensure reaction accuracy, reproducibility, and optimal yield. This guide will delve into the causality behind these necessary adjustments, offering field-proven protocols and validation methods, with a specific focus on the Fischer indole synthesis as a model reaction.
Introduction: The Stoichiometric Imperative
o-Tolylhydrazine hydrochloride is a vital building block in organic synthesis, most notably for its role as a precursor in the Fischer indole synthesis, a robust method for creating the indole nucleus found in numerous pharmaceuticals and biologically active compounds.[1][2] The success of this and other syntheses hinges on the precise molar ratios of reactants. An often-overlooked factor that can introduce significant error is the presence of water of hydration in the crystalline structure of the starting material.[3][4]
Many reagents, including o-tolylhydrazine hydrochloride, are supplied as hydrates, where water molecules are incorporated into the crystal lattice in a fixed stoichiometric ratio.[4] Failing to correct for the mass of this water leads to a systematic underdosing of the active reagent, impacting yields, impurity profiles, and the overall reliability of the synthetic protocol. This guide provides the foundational principles and practical steps to mitigate this common source of experimental error.
The Hydrated Reagent: A Closer Look
To perform accurate calculations, one must first understand the material. o-Tolylhydrazine hydrochloride is a beige or light pink crystalline powder.[5][6] However, its precise molecular weight—the cornerstone of stoichiometry—depends on its hydration state.
-
Anhydrous Form: C₇H₁₀N₂ · HCl
-
Hydrated Form: C₇H₁₀N₂ · HCl · nH₂O
The variable 'n' represents the number of water molecules per formula unit. This number is not always explicit in the product name but is a critical piece of information that must be verified from the supplier's Certificate of Analysis (CofA) or determined experimentally.
The Impact of "Silent" Water
The water of hydration contributes directly to the gram-molecular weight of the reagent.[7][8] Treating a hydrated salt as anhydrous is a frequent and critical error. As demonstrated in the table below, this oversight can lead to a significant under-delivery of the actual reactant.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Mass Required for 1.0 mmol | % Error if Used as Anhydrous |
| o-Tolylhydrazine HCl (Anhydrous) | C₇H₁₁ClN₂ | 158.63[6][9] | 158.6 mg | 0% (Baseline) |
| o-Tolylhydrazine HCl Mono hydrate | C₇H₁₁ClN₂ · H₂O | 176.65 | 176.7 mg | -10.2% |
| o-Tolylhydrazine HCl Di hydrate | C₇H₁₁ClN₂ · 2H₂O | 194.66 | 194.7 mg | -18.5% |
| Table 1: Comparison of molecular weights and the resulting stoichiometric error when hydration is ignored. |
As shown, if a researcher using the monohydrate were to weigh out 158.6 mg (assuming it to be anhydrous), they would only be dosing ~0.90 mmol of the reagent, an error of over 10%.
The Core Protocol: Stoichiometric Correction Workflow
Accurate dosing is a self-validating system. The following workflow ensures that the intended number of moles is delivered to the reaction vessel every time.
Caption: Workflow for accurate stoichiometric calculation of hydrated reagents.
Application Protocol: Fischer Indole Synthesis of 7-Methylindole
This protocol details the synthesis of 7-methylindole from o-tolylhydrazine hydrochloride and acetone, a classic example where precise stoichiometry is paramount.[10][11] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[12][12]-sigmatropic rearrangement and cyclization to form the indole ring.[13][14][15]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Notes |
| o-Tolylhydrazine HCl Monohydrate | C₇H₁₁ClN₂·H₂O | 176.65 | (Assumed Monohydrate - Verify your lot!) |
| Acetone | C₃H₆O | 58.08 | Limiting Reagent |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ (approx.) | ~337.93 | Catalyst and Solvent. Corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Quenching/Neutralization |
| Brine | NaCl (aq) | 58.44 | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Safety Precautions
-
Hazard: Hydrazine derivatives are toxic and potential carcinogens.[16] Handle o-tolylhydrazine hydrochloride with extreme care.
-
Handling: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][17][18]
-
Catalyst: Polyphosphoric acid is highly corrosive and viscous. Handle with care, avoiding contact with skin and eyes. The workup can be exothermic.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.[17]
Detailed Experimental Protocol
Step 1: Stoichiometry Calculation (Based on 10 mmol Scale)
-
Limiting Reagent: Acetone (10.0 mmol).
-
Mass = 10.0 mmol * 58.08 g/mol = 0.581 g.
-
Volume = 0.581 g / 0.784 g/mL (density of acetone) = 0.74 mL.
-
-
Hydrated Reagent: o-Tolylhydrazine Hydrochloride Monohydrate (1.05 equivalents).
-
Target Moles = 10.0 mmol * 1.05 = 10.5 mmol.
-
Corrected Mass = 10.5 mmol * 176.65 g/mol = 1.855 g.
-
(Note: Using the anhydrous MW would incorrectly yield 1.666 g, a 10.2% error).
-
-
Catalyst: Polyphosphoric Acid (PPA).
-
A common rule of thumb is to use 10-20 times the weight of the hydrazine.
-
Mass = 1.855 g * 15 = ~28 g.
-
Step 2: Reaction Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (~28 g).
-
Begin stirring and gently heat the PPA to ~70-80 °C to reduce its viscosity.
-
In a separate beaker, dissolve 1.855 g (10.5 mmol) of o-tolylhydrazine hydrochloride monohydrate in 0.74 mL (10.0 mmol) of acetone. The formation of the hydrazone may begin immediately.
-
Carefully add the acetone/hydrazine mixture to the warm, stirring PPA.
-
Increase the temperature of the reaction mixture to 90-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.[19]
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature. The mixture will become very viscous.
-
CAUTION: Exothermic. Carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 7-methylindole.
-
Purify the crude product via flash column chromatography on silica gel if necessary.
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Conclusion
The water of hydration is not a passive bystander in chemical reactions; it is an integral part of the reagent's molecular weight and must be treated as such. By diligently verifying the hydration state of o-tolylhydrazine hydrochloride and adjusting stoichiometric calculations accordingly, researchers can eliminate a significant source of systematic error. This attention to detail is a hallmark of robust scientific practice, leading to more reproducible, efficient, and successful synthetic outcomes in drug discovery and chemical development.
References
-
Features and significance of hydration in chemistry - MEL Science. (2017, October 3). Retrieved March 10, 2026, from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
Robinson, B. (1969). The Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 637. [Link]
-
Hydration reaction: Significance and symbolism. (2026, February 24). Retrieved March 10, 2026, from [Link]
-
Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. (n.d.). Retrieved March 10, 2026, from [Link]
-
Lamadrid, H. M., et al. (2020). Let there be water: How hydration/dehydration reactions accompany key Earth and life processes. Elements: An International Magazine of Mineralogy, Geochemistry, and Petrology, 16(4), 245-250. [Link]
-
Hydration reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Rautenstrauch, V., et al. (2007). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 5(5), 797-806. [Link]
-
Understanding Hydration Reactions: The Chemistry of Water and Carbon Bonds - Oreate AI. (2026, January 15). Retrieved March 10, 2026, from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]
-
Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. (n.d.). Retrieved March 10, 2026, from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Retrieved March 10, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]
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How To Find The Empirical Formula of a Hydrated Ionic Compound - YouTube. (2020, July 13). Retrieved March 10, 2026, from [Link]
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o-Tolylhydrazine Hydrochloride - Pharmaffiliates. (n.d.). Retrieved March 10, 2026, from [Link]
-
Hydrates - Chemistry LibreTexts. (2019, July 7). Retrieved March 10, 2026, from [Link]
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Chemguy Chemistry: Hydrate Stoichiometry - YouTube. (2009, November 20). Retrieved March 10, 2026, from [Link]
-
o-Tolylhydrazine hydrochloride | CAS 635-26-7 | C7H10N2•HCl | P212121 Store. (n.d.). Retrieved March 10, 2026, from [Link]
-
hydrate prelab stoichiometry - YouTube. (2019, January 21). Retrieved March 10, 2026, from [Link]
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Determination of the Formula of a Hydrate: A Greener Alternative. (2023, October 31). Retrieved March 10, 2026, from [Link]
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Gribble, G. W. (2018). Fischer indole synthesis applied to the total synthesis of natural products. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 419-424. [Link]
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1-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved March 10, 2026, from [Link]
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Advanced Solvent Selection Guide for Coupling Reactions Utilizing o-Tolylhydrazine Hydrochloride
Executive Summary
o-Tolylhydrazine hydrochloride is a highly reactive, bifunctional building block utilized extensively in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. Because it is supplied as a stable hydrochloride salt to prevent premature oxidation, its reactivity in coupling reactions is fundamentally dictated by solvent selection. The chosen solvent must not only dissolve the polar salt but also facilitate the in situ neutralization of the HCl, stabilize transition states, and control the chemoselectivity of the hydrazine moiety.
This application note provides a definitive, causality-driven framework for selecting the optimal solvent system for various coupling reactions involving o-tolylhydrazine hydrochloride, ranging from classical 1[1] to advanced2[2] and 3[3].
Mechanistic Causality of Solvent Effects
-
Salt Neutralization & Free-Base Liberation: The hydrochloride salt prevents the degradation of the hydrazine. However, for nucleophilic attack or metal coordination, the free base must be liberated. Protic solvents like ethanol (EtOH), when combined with a base or molecular sieves, facilitate this by solvating the resulting chloride salts. For example, the4 is optimally performed in dry ethanol under reflux[4].
-
Proton Transfer in Sigmatropic Rearrangements: In the Fischer Indole Synthesis, the solvent often acts as a co-catalyst. Glacial acetic acid is the gold standard because it provides the acidic environment necessary to catalyze the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement, while possessing a high enough boiling point (118 °C) to drive the thermal cyclization[1].
-
Dielectric Constant in Metal-Catalyzed Couplings: For palladium-catalyzed Heck-type or Suzuki-type couplings involving C-N bond cleavage, polar aprotic solvents like N,N-Dimethylformamide (DMF) are required. DMF's high dielectric constant stabilizes the Pd(II) oxidative addition intermediates, while added bases (like Et₃N) neutralize the HCl salt[2].
Quantitative Data: Solvent Selection Matrix
The following table summarizes the optimal solvent systems based on the specific coupling reaction class, detailing the necessary additives and expected yields.
| Reaction Class | Preferred Solvent | Base / Additive | Mechanistic Rationale | Typical Yield |
| Fischer Indole Synthesis | Glacial Acetic Acid | None (Acts as acid) | Promotes hydrazone formation and drives the [3,3]-sigmatropic rearrangement thermally. | 65–85% |
| Pd-Catalyzed Heck Coupling | DMF | Et₃N + Na₂SO₃ | High dielectric constant stabilizes Pd(II); Et₃N neutralizes HCl; Na₂SO₃ promotes C-N cleavage. | 70–90% |
| Metal-Free C-H Arylation | Acetonitrile (MeCN) | DBU (4.0 eq) | Supports radical generation in air; DBU neutralizes HCl and acts as an electron donor. | 60–85% |
| Cyclopropane Annulation | Dry Ethanol | 4Å Molecular Sieves | Protic environment aids solubility; sieves prevent premature hydrolysis of intermediates. | 70–98% |
Workflow Logic: Solvent Decision Matrix
Decision matrix for solvent selection in o-Tolylhydrazine HCl couplings.
Experimental Protocols
Protocol A: Fischer Indole Synthesis in Glacial Acetic Acid
Objective: Synthesis of 7-methyl-1,2,3,4-tetrahydrocarbazole via the condensation of o-tolylhydrazine HCl with cyclohexanone[1].
-
Mechanistic Rationale: Acetic acid serves a dual purpose. As a solvent, it dissolves the polar hydrochloride salt at elevated temperatures. As a Brønsted acid, it protonates the carbonyl oxygen of cyclohexanone to accelerate nucleophilic attack, and subsequently catalyzes the elimination of ammonia during the [3,3]-sigmatropic rearrangement.
-
Step-by-Step Methodology:
-
Dissolution: Suspend o-Tolylhydrazine HCl (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Addition: Add Cyclohexanone (1.1 eq) dropwise at room temperature under continuous stirring.
-
Cyclization: Heat the mixture to 90 °C for 2–4 hours.
-
Self-Validation Checkpoint: Monitor the reaction visually and via TLC. The initial suspension will clear as the hydrazone forms. A distinct color shift from pale yellow to deep orange/brown definitively indicates the onset of the sigmatropic rearrangement phase. The disappearance of the hydrazone intermediate on TLC confirms completion.
-
Workup: Cool to room temperature, pour into ice-water, and neutralize with aqueous NaOH to pH 8–9 to precipitate the indole product.
-
Protocol B: Palladium-Catalyzed Heck-Type Coupling in DMF
Objective: C-N bond activation and coupling of o-tolylhydrazine HCl with ethyl acrylate[2].
-
Mechanistic Rationale: DMF is selected for its high boiling point and superior dielectric constant, which stabilizes the transient Pd(II) species. Triethylamine (Et₃N) is strictly required to neutralize the HCl salt, liberating the free hydrazine base to coordinate with the palladium catalyst. Sodium sulfite (Na₂SO₃) acts as a crucial promoter for the oxidative cleavage of the C-N bond.
-
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, combine o-Tolylhydrazine HCl (0.36 mmol), ethyl acrylate (0.3 mmol), Pd(OAc)₂ (5 mol%), and Na₂SO₃ (0.36 mmol).
-
Solvation & Neutralization: Add DMF (2 mL) followed immediately by Et₃N (0.6 mmol).
-
Reaction: Stir the mixture at room temperature for 20 hours.
-
Self-Validation Checkpoint: Upon the addition of Et₃N to the DMF solution, the immediate precipitation of a fine white solid (Et₃N·HCl) serves as a visual, self-validating indicator that the free hydrazine base has been successfully generated in situ and is ready for palladium coordination.
-
Workup: Quench with saturated aqueous NaCl, extract with ethyl acetate (3 × 15 mL), dry over MgSO₄, and purify via column chromatography.
-
Protocol C: Metal-Free C-H Arylation in Acetonitrile
Objective: Radical arylation of imidazo[1,2-a]pyridine using o-tolylhydrazine HCl[3].
-
Mechanistic Rationale: Acetonitrile (MeCN) provides a polar aprotic environment that supports the solubility of both the heterocycle and the hydrazine salt without participating in unwanted side reactions. A strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required in excess to neutralize the HCl and facilitate the generation of the electrophilic aryl radical under ambient air conditions.
-
Step-by-Step Methodology:
-
Preparation: Dissolve imidazo[1,2-a]pyridine (1.0 eq) and o-Tolylhydrazine HCl (1.3 eq) in MeCN (3 mL) at room temperature.
-
Initiation: Add DBU (4.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the solution open to ambient air for 4 hours.
-
Self-Validation Checkpoint: The reaction relies on atmospheric oxygen. A gradual color change in the solution, coupled with the complete consumption of the highly UV-active starting heterocycle (monitored via TLC at 254 nm), validates the successful progression of the radical cascade.
-
Workup: Extract the mixture with ethyl acetate, wash with water to remove DBU salts, and concentrate under reduced pressure.
-
References
-
[1] Title: 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem. Source: benchchem.com. URL: 1
-
[4] Title: Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. Source: acs.org. URL: 4
-
[2] Title: Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Source: mdpi.com. URL: 2
-
[3] Title: Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. Source: nih.gov. URL: 3
Sources
Application Notes & Protocols: o-Tolylhydrazine as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Hydrazine Moiety in Drug Synthesis
In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among the myriad of building blocks available to the synthetic chemist, arylhydrazines stand out for their utility in forming carbon-nitrogen bonds and facilitating complex cyclization reactions. o-Tolylhydrazine, and its hydrochloride salt, is a particularly valuable reagent in this class. Its strategic importance lies primarily in its role as a precursor to indole-containing structures via the venerable Fischer indole synthesis. The indole motif is a privileged scaffold found in a vast array of biologically active molecules, including anti-inflammatory agents and anti-migraine drugs.
This guide provides an in-depth exploration of the practical application of o-tolylhydrazine and its analogs in the synthesis of key pharmaceutical intermediates. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering insights into reaction mechanisms, process optimization, and safety considerations. The protocols described herein are designed to be self-validating, with a focus on reproducibility and scalability.
Core Chemistry: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring system.[1] Discovered in 1883 by Hermann Emil Fischer, this acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole. The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to Lewis acids such as zinc chloride (ZnCl₂).[1]
The general mechanism, which underpins the specific protocols in this guide, provides the "why" behind the experimental steps.
Mechanism of the Fischer Indole Synthesis
Caption: General mechanism of the Fischer Indole Synthesis.
Application Spotlight: Synthesis of 7-Ethyltryptophol, a Key Intermediate for Etodolac
A prime example of the industrial application of this chemistry is the synthesis of 7-ethyltryptophol, a crucial intermediate in the manufacture of Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The synthesis utilizes a structurally similar starting material, 2-ethylphenylhydrazine hydrochloride, and proceeds via a Fischer indole reaction with a ketone equivalent.
The following protocol is an optimized and scalable method adapted from established literature.[3]
Experimental Protocol: Synthesis of 7-Ethyltryptophol
Objective: To synthesize 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.
Reaction Scheme:
Caption: Synthesis of 7-Ethyltryptophol.
Materials & Reagents:
| Reagent | Molecular Weight | Moles (mol) | Quantity |
| 2-Ethylphenylhydrazine Hydrochloride | 172.66 g/mol | 0.581 | 100 g |
| 2,3-Dihydrofuran | 70.09 g/mol | 0.581 | 40.7 g |
| Sulfuric Acid (98%) | 98.08 g/mol | 0.407 | 39.8 g (21.6 mL) |
| N,N-Dimethylacetamide (DMAc) | - | - | 1000 mL |
| Deionized Water | - | - | 1000 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
Protocol Steps:
-
Reaction Setup: In a well-ventilated fume hood, equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reagents: To the flask, add 2-ethylphenylhydrazine hydrochloride (100 g), sulfuric acid (39.8 g), N,N-dimethylacetamide (1000 mL), and deionized water (1000 mL).
-
Heating: Begin stirring the mixture and heat it to 80°C.
-
Addition of Dihydrofuran: Once the temperature has stabilized at 80°C, add 2,3-dihydrofuran (40.7 g) dropwise via the dropping funnel over a period of 30-45 minutes.
-
Causality Note: The acid catalyst (H₂SO₄) facilitates the in-situ hydrolysis of the cyclic enol ether (2,3-dihydrofuran) to 4-hydroxybutyraldehyde, which then serves as the carbonyl component for the Fischer indole synthesis. Controlling the addition rate prevents temperature spikes and potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80°C for 2-3 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Workup - Cooling & Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1000 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 7-ethyltryptophol can be further purified by column chromatography or recrystallization to achieve higher purity.
Expected Outcome: This process has been reported to yield 7-ethyltryptophol in approximately 69% yield. However, it is noted that this reaction can generate several byproducts, and yields in the range of 40-50% are also common.[2][4][5][6]
Safety & Handling of o-Tolylhydrazine Hydrochloride
o-Tolylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][7]
-
Carcinogenicity: Suspected of causing cancer.[7]
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to prevent dust dispersion.[4] Safety showers and eyewash stations should be readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4] If there is a risk of dust formation, use a NIOSH-approved respirator.
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture and air.[4] It is advisable to store under an inert gas.[4]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[4]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
Conclusion and Future Outlook
o-Tolylhydrazine and its derivatives are indispensable reagents in the synthesis of indole-based pharmaceutical intermediates. The Fischer indole synthesis, while a classic reaction, continues to be a workhorse in both academic and industrial settings. The synthesis of 7-ethyltryptophol serves as a robust, scalable example of its application. While this guide has focused on a well-documented NSAID intermediate, it is important to note that the principles of the Fischer indole synthesis are broadly applicable. This reaction is frequently employed in the synthesis of the core structures of triptans, a class of anti-migraine medications, and other complex heterocyclic systems. Future research will undoubtedly continue to refine and expand the applications of this versatile chemical transformation.
References
- Chandra Sekharayya, M., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 51B, 1763-1766.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 42, 335-676.
-
Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 294-302. [Link]
- Patil, P. A., et al. (2013). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 25-28.
-
The Science Snail. (2018, February 13). Organic synthesis of indomethacin. [Link]
- Chen, Z. (2006). Prepn process of 7-ethyl tryptophol.
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: o-Tolylhydrazine hydrochloride. [Link]
-
IOSR Journal. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]
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- 7. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis Strategies Utilizing o-Tolylhydrazine Hydrochloride
Executive Summary & Strategic Context
o-Tolylhydrazine hydrochloride (2-Methylphenylhydrazine hydrochloride, CAS 635-26-7) is an indispensable building block in the synthesis of complex heterocyclic scaffolds, predominantly indoles and pyrazoles[1][2]. By employing the hydrochloride salt rather than the free base, chemists ensure reagent stability against ambient oxidation, maintaining a reliable stoichiometric profile over extended storage[2].
One-pot synthesis methods leverage this reagent to bypass the isolation of intermediate hydrazones, which are often susceptible to hydrolytic degradation. This guide provides validated, self-contained protocols for executing one-pot Fischer Indole and Knorr-type Pyrazole syntheses, emphasizing the mechanistic causality behind solvent, catalyst, and temperature selections.
Mechanistic Causality in One-Pot Systems
The Fischer Indole Synthesis (FIS) Pathway
In the traditional two-step FIS, the intermediate phenylhydrazone is isolated before acid-catalyzed cyclization. A one-pot approach forces the in situ generated hydrazone directly into a[3,3]-sigmatropic rearrangement[3].
Regiochemical Advantage: The ortho-methyl group of o-tolylhydrazine acts as a steric block at the C2 position of the aromatic ring. Consequently, the [3,3]-rearrangement is directed exclusively to the C6 position, yielding 7-methylindole derivatives without the formation of complex regioisomeric mixtures[1][2].
Logical workflow of the one-pot Fischer Indole Synthesis highlighting intermediate transitions.
Pyrazole and Pyrazoline Construction
For the synthesis of 1-(o-tolyl)pyrazoles, o-tolylhydrazine hydrochloride is condensed with 1,3-dicarbonyls, malononitrile derivatives, or chalcones[4][5].
Causality of Base Addition: Because the hydrazine is stabilized as a hydrochloride salt, an auxiliary base (typically sodium acetate) must be introduced to the one-pot system[5][6]. The acetate ion acts as a mild proton acceptor, liberating the nucleophilic free hydrazine base in situ without causing base-catalyzed degradation of the electrophilic coupling partner[6].
Mechanistic pathway for one-pot pyrazole synthesis requiring in situ neutralization.
Quantitative Performance & Reaction Optimization
The table below summarizes validated one-pot conditions for o-tolylhydrazine hydrochloride across different target scaffolds, demonstrating the impact of catalytic environments on yield.
| Target Scaffold | Co-Reactant | Catalyst / Solvent System | Temp & Time | Yield | Ref |
| 2,3,3,7-Tetramethylindolenine | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp | 92% | [3] |
| 7-Methylindole derivative | Ethyl-methyl-ketone | Choline Chloride·2ZnCl₂ (Ionic Liquid) | 120 °C, 3 h | 71% | [7] |
| 5-Amino-3-ethyl-1-(o-tolyl)-4-pyrazolecarbonitrile | (1-Ethoxypropylidene)malononitrile | Sodium Acetate / Absolute Ethanol | Reflux, 18 h | High | [5] |
| Adamantyl-pyrazoline derivatives | Adamantyl chalcone | Sodium Acetate / Aq. Acetic Acid (2:1) | 80 °C, 48 h | Mod-High | [6] |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Deep Eutectic Solvent-Mediated One-Pot Fischer Indole Synthesis
Objective: Synthesis of a 7-methylindole derivative using a green, deep eutectic solvent (DES) that functions as both solvent and Lewis acid catalyst[7].
Causality: Choline chloride·2ZnCl₂ creates a highly polar, non-volatile medium. The ZnCl₂ acts as a Lewis acid to accelerate both the initial condensation and the [3,3]-sigmatropic rearrangement, allowing the reaction to proceed without traditional volatile organic solvents (VOCs)[7].
Step-by-Step Procedure:
-
Preparation of the Melt: In a dry reaction vessel, combine Choline chloride and ZnCl₂ in a 1:2 molar ratio. Heat gently until a clear ionic liquid melt forms.
-
Reagent Addition: To the choline chloride·2ZnCl₂ ionic liquid (e.g., 521 mg, 1.26 mmol), add ethyl-methyl-ketone (91 mg, 1.26 mmol) and o-tolylhydrazine hydrochloride (200 mg, 1.26 mmol) at room temperature[7].
-
Cyclization: Heat the homogenous mixture to 120 °C and maintain stirring for 3 hours[7]. Self-Validation Check: The mixture will darken as the indole core forms and ammonia is eliminated.
-
Isolation: The product can be isolated via direct sublimation from the ionic liquid under reduced pressure, yielding the target indole as yellow crystals (approx. 71% yield)[7]. Alternatively, quench with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: One-Pot Synthesis of 1-(o-Tolyl)pyrazolecarbonitriles
Objective: Construction of a highly functionalized pyrazole ring via condensation with a malononitrile derivative[5].
Causality: Absolute ethanol is chosen as the solvent to ensure the solubility of both the organic reactants and the sodium acetate. The prolonged reflux provides the activation energy required for the intramolecular cyclization following the initial hydrazone formation[5].
Step-by-Step Procedure:
-
Reaction Assembly: In a round-bottom flask, suspend o-tolylhydrazine hydrochloride (10.2 g) and (1-ethoxypropylidene)malononitrile (9.7 g) in 100 mL of absolute ethanol[5].
-
In Situ Neutralization: Add anhydrous sodium acetate (5.3 g) to the suspension[5]. Self-Validation Check: The dissolution of the hydrazine salt and a slight color change indicate the liberation of the free hydrazine base.
-
Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 78 °C) for 18 hours[5].
-
Solvent Removal: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure to yield a residual gum[5].
-
Purification: Triturate the gum several times with hexane to remove non-polar impurities. Dissolve the residue in methylene chloride and pass it through a magnesium silicate pad to remove inorganic salts and polar byproducts[5].
-
Crystallization: Evaporate the filtrate and recrystallize the solid from an acetone-hexane mixture to obtain the pure 5-amino-3-ethyl-1-(o-tolyl)-4-pyrazolecarbonitrile[5].
Troubleshooting & Analytical Validation
-
Low Yield in FIS: If the yield of the 7-methylindole is <20%, verify the anhydrous nature of the ketone. Excess water can hydrolyze the intermediate hydrazone back to the starting materials[3].
-
Incomplete Pyrazole Cyclization: In Protocol B, if acyclic hydrazone intermediates are detected via LC-MS or TLC, extend the reflux time or verify the quality of the sodium acetate. Insufficient base prevents the complete liberation of the hydrazine, stalling the nucleophilic attack[5][6].
References
-
Benchchem. 3-(Trifluoromethyl)phenylhydrazine Hydrochloride | 3107-33-3. 3
-
ResearchGate. (PDF) Synthesis of new pyrazolone and pyrazole based adamantyl chalcones and antimicrobial activity. 4
-
ResearchGate. Detailed scheme reaction for the synthesis of RS2-5 pyrazoline adamantyl compounds. 6
-
Benchchem. 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0. 1
-
RSC.org. Acetophenone phenylhydrazone (XX) 1. 7
-
Google Patents. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. 5
-
Benchchem. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8. 2
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- 4. researchgate.net [researchgate.net]
- 5. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Guide to the Effective Use of o-Tolylhydrazine Hydrochloride Hydrate in Moisture-Sensitive Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
As a key building block in synthetic chemistry, particularly for the celebrated Fischer indole synthesis, o-tolylhydrazine hydrochloride is indispensable. However, its common commercial form as a hydrate, coupled with the inherent hygroscopic nature of hydrochloride salts, presents significant challenges in moisture-sensitive reaction environments.[1][2] The presence of water, even in trace amounts, can impede catalyst activity, promote unwanted side reactions, and ultimately compromise reaction yield and purity.
This comprehensive guide provides an in-depth exploration of the causality behind experimental choices when handling o-tolylhydrazine hydrochloride hydrate. It offers field-proven protocols and best practices to ensure the integrity of moisture-sensitive reactions, empowering researchers to achieve consistent and optimal results.
Material Properties and the Challenge of Water
o-Tolylhydrazine hydrochloride is a solid reagent utilized in the synthesis of a variety of heterocyclic compounds, most notably indoles, which are core scaffolds in many pharmaceuticals.[3][4] Understanding its fundamental properties is the first step toward its successful application.
Hydrochloride salts of amines are often employed to improve the stability and handling of the parent free base. However, this salt formation introduces a propensity to absorb atmospheric moisture.[1][5][6] The chloride ion, in particular, can readily form hydrogen bonds with water molecules.[6] Consequently, o-tolylhydrazine hydrochloride is often supplied as a hydrate and is hygroscopic, requiring careful storage and handling to prevent the introduction of excess water into a reaction.[7]
| Property | Value | Source |
| Chemical Name | (2-Methylphenyl)hydrazine hydrochloride | [8] |
| Synonyms | o-Tolylhydrazinium chloride, 2-Tolylhydrazine HCl | [9][10] |
| CAS Number | 635-26-7 | [11] |
| Molecular Formula | C₇H₁₁ClN₂ | [10] |
| Molecular Weight | 158.63 g/mol | [8][12] |
| Appearance | Light pink to off-white powder/solid | [10][12] |
| Melting Point | ~190 °C (with decomposition) | [12][13] |
| Storage Conditions | Store under inert gas, protected from moisture. | [14] |
The Mechanistic Impact of Moisture in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3] The mechanism involves a series of equilibria that are sensitive to the reaction environment.
-
Hydrazone Formation: The initial step is the condensation of the hydrazine with the carbonyl to form a hydrazone. This is a reversible reaction where water is eliminated. The presence of excess water can shift the equilibrium back towards the starting materials, impeding the reaction progress.
-
Tautomerization & Rearrangement: The hydrazone tautomerizes to an ene-hydrazine intermediate. This is followed by a protonation step and the critical, acid-promoted[15][15]-sigmatropic rearrangement.[16][17]
-
Cyclization & Aromatization: The rearranged intermediate undergoes cyclization and subsequent elimination of ammonia to form the final aromatic indole.[17]
Water can interfere in this sequence in several ways:
-
Catalyst Deactivation: Brønsted or Lewis acids used as catalysts can be deactivated or have their acidity modulated by water, slowing down the crucial protonation and rearrangement steps.
-
Hydrolysis: Intermediates in the reaction pathway can be susceptible to hydrolysis, leading to byproducts and reduced yields.
-
Side Reactions: While some specialized Fischer indole syntheses have been developed to run in aqueous media, these often use specific catalysts or conditions.[18][19][20] In a classical anhydrous system, water is a contaminant that can lead to unpredictable outcomes.[16]
Core Protocols: Ensuring Anhydrous Conditions
Success in moisture-sensitive reactions hinges on the rigorous exclusion of water from all components: glassware, reagents, and solvents.
Decision-Making for Reagent and Reaction Setup
The level of stringency required depends on the specific reaction's sensitivity to moisture. The following decision tree provides guidance on the appropriate experimental approach.
Caption: Decision tree for handling o-tolylhydrazine HCl hydrate.
Protocol for Drying o-Tolylhydrazine Hydrochloride Hydrate (If Necessary)
Causality: While using the reagent as-is under a robust inert atmosphere is often sufficient, highly sensitive reactions may benefit from pre-drying the reagent. This protocol uses a high-vacuum desiccator to remove water without thermal decomposition, to which hydrazine salts can be susceptible.[21]
Methodology:
-
Place a thin layer of o-tolylhydrazine hydrochloride hydrate in a clean, dry crystallizing dish or watch glass.
-
Place the dish inside a vacuum desiccator containing a potent desiccant (e.g., phosphorus pentoxide or fresh anhydrous calcium sulfate).
-
Carefully evacuate the desiccator using a vacuum pump until a high vacuum is achieved.
-
Close the desiccator valve and leave the reagent under static vacuum for 12-24 hours.
-
To retrieve the reagent, slowly backfill the desiccator with an inert gas (Argon or Nitrogen).
-
Immediately transfer the dried reagent into a sealed vial inside a glovebox or handle it swiftly under a positive flow of inert gas for use.
Protocol for Setting Up an Inert Atmosphere Reaction
Causality: The primary defense against atmospheric moisture and oxygen is the establishment of an inert atmosphere using a high-purity gas like argon or nitrogen.[22][23] The "evacuate-refill" cycle is a robust method to ensure the reaction vessel is free of reactive atmospheric gases.[22][23]
Caption: Workflow for setting up a moisture-sensitive reaction.
Methodology:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly cleaned and dried in an oven (>120 °C) for several hours or flame-dried under vacuum.[24]
-
Assembly: Quickly assemble the hot glassware, lightly greasing all joints. Secure the flask to a stand and insert a stir bar. Seal all openings with rubber septa.
-
Inert Atmosphere Purge: Connect the reaction flask to a Schlenk line or an inert gas balloon via a needle through the septum.[24][25] Insert a second "vent" needle. Allow the inert gas to flush the flask for several minutes to displace the air.[25] For more rigorous exclusion, perform at least three "evacuate-refill" cycles using the vacuum and inert gas manifolds of the Schlenk line.[22]
-
Reagent Addition:
-
Solids: Under a positive flow of inert gas, briefly remove a septum and add o-tolylhydrazine hydrochloride using a powder funnel.
-
Solvents: Use anhydrous solvents from a sealed commercial bottle or one that has been appropriately dried. Transfer the solvent to the reaction flask via a clean, dry syringe.
-
Liquids: Add other liquid reagents via syringe.
-
Exemplar Protocol: Fischer Synthesis of 2,7-Dimethylindole
This protocol details a representative Fischer indole synthesis under anhydrous conditions.
Reagents & Solvents:
| Reagent/Solvent | Role | Key Considerations |
| o-Tolylhydrazine HCl | Starting Material | Handle as described in Section 3. |
| Acetone | Starting Material | Use anhydrous grade. |
| Ethanol | Solvent | Use absolute or anhydrous grade. |
| Polyphosphoric Acid (PPA) | Acid Catalyst | Highly viscous and hygroscopic; handle with care. |
Methodology:
-
Setup: Assemble a 100 mL round-bottom flask with a reflux condenser under a nitrogen atmosphere as detailed in Protocol 3.3.
-
Hydrazone Formation: To the flask, add o-tolylhydrazine hydrochloride (1.59 g, 10 mmol) and absolute ethanol (20 mL). Stir the suspension. Add acetone (0.73 mL, 10 mmol) via syringe and stir the mixture at room temperature for 1 hour.
-
Cyclization: Carefully add polyphosphoric acid (~10 g) to the reaction mixture. Heat the mixture to 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (~50 g). The acidic solution should be neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,7-dimethylindole.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete exclusion of moisture/air leading to reagent degradation.[26] | Rigorously follow inert atmosphere protocols. Ensure all solvents and reagents are anhydrous. Consider pre-drying the hydrazine salt. |
| Insufficient catalyst activity. | Ensure the acid catalyst has not been compromised by moisture. | |
| Formation of Dark Tars/Polymers | Reaction temperature is too high or reaction time is too long. | Optimize reaction temperature and monitor closely by TLC to avoid over-running the reaction. Some hydrazones are unstable to prolonged heating.[27] |
| Inconsistent Results | Variable moisture content in the starting hydrazine salt due to ambient humidity.[26] | Standardize handling procedures. Store the reagent in a desiccator or glovebox. Weigh it out quickly. |
Safety and Hazard Management
o-Tolylhydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Irritation: Causes serious skin and eye irritation.[11]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[11] Avoid creating dust.[11]
-
Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials.[11] Keep the container tightly closed under an inert atmosphere.
References
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- Reddit. Why is hydrogen chloride in everything?. Reddit; 2021.
- ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate; 2015.
- Royal Society of Chemistry. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs. Green Chemistry.
- ChemicalBook. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7. ChemicalBook; 2026.
- RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Fisher Scientific. SAFETY DATA SHEET - o-Tolylhydrazine hydrochloride. Fisher Scientific; 2009.
- TCI Chemicals. SAFETY DATA SHEET - o-Tolylhydrazine Hydrochloride. TCI Chemicals; 2025.
- National Institutes of Health. Why Do Some Fischer Indolizations Fail?. PMC.
- BenchChem. Application Notes and Protocols for Inert Atmosphere Reactions with Chlorodicyclohexylphosphine. BenchChem; 2025.
- ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate.
- Central Drug House. o-TOLIDINE HYDROCHLORIDE CAS No 612-82-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
- Wikipedia. Fischer indole synthesis. Wikipedia; 2023.
- Quora. What do we mean by hygroscopic nature of common salt?. Quora; 2015.
- Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts; 2022.
- Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
- YouTube. Performing a Reaction Under an Inert Atmosphere. YouTube; 2017.
- ResearchGate. (PDF) Fischer indole synthesis in water: Simple, efficient preparation of naltrindole, naltriben and analogs. ResearchGate; 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - o-Tolylhydrazine hydrochloride. Thermo Fisher Scientific; 2009.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. Molecules; 2010.
- Fisher Scientific. SAFETY DATA SHEET - p-Tolylhydrazine hydrochloride. Fisher Scientific.
- Google Patents. US3598546A - Preparing anhydrous hydrazine using an activated aluminum oxide drying agent. Google Patents.
- ACS Publications. Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters; 2012.
- Google Patents. US2698286A - Dehydration of hydrazine solutions. Google Patents.
- BenchChem. Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions. BenchChem; 2025.
- Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
- TCI EUROPE N.V. Fischer Indole Synthesis. TCI EUROPE N.V.
- PubMed. New 3H-indole synthesis by Fischer's method. Part I. Molecules; 2010.
- MilliporeSigma. o-Tolylhydrazine hydrochloride 97%. MilliporeSigma.
- Sciencemadness Wiki. Hydrazine. Sciencemadness Wiki; 2025.
- HepatoChem. How do you handle hygroscopic salts?. HepatoChem; 2016.
- CymitQuimica. o-Tolylhydrazine, HCl. CymitQuimica.
- Arxada. Performance Chemicals Hydrazine. Arxada.
- ChemScene. 637-60-5 | p-Tolylhydrazine hydrochloride. ChemScene.
- Thomas Scientific. ALDRICH o-Tolylhydrazine hydrochloride, 97%. Thomas Scientific.
- Pharmaffiliates. CAS No : 635-26-7| Chemical Name : o-Tolylhydrazine Hydrochloride. Pharmaffiliates.
- Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.
- Forever Chemical. Application of Hydrazine hydrate. Forever Chemical.
- LGC Standards. Buy Online CAS Number 635-26-7 - TRC - o-Tolylhydrazine Hydrochloride. LGC Standards.
- PMC. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. PMC.
- TCI AMERICA. o-Tolylhydrazine Hydrochloride 635-26-7. TCI AMERICA.
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Troubleshooting & Optimization
Improving yield of Fischer indole synthesis with o-Tolylhydrazine
Technical Support Center: Optimizing Fischer Indole Synthesis with o-Tolylhydrazine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of the Fischer Indole Synthesis (FIS) when using ortho-substituted arylhydrazines.
While FIS is a foundational method for constructing indole scaffolds, the use of o-tolylhydrazine (2-methylphenylhydrazine) introduces significant steric and electronic variables. The ortho-methyl group fundamentally alters the transition state geometry during the critical[3,3]-sigmatropic rearrangement, frequently leading to stalled reactions, poor regioselectivity, or competing N-N bond cleavage[1][2]. This guide bypasses generic advice, focusing instead on the causality of these failures and providing field-proven, self-validating protocols to maximize your yield.
Part 1: Mechanistic Workflow & Causality
To troubleshoot effectively, we must first isolate where the reaction is failing. The FIS mechanism proceeds through hydrazone formation, enehydrazine tautomerization, a [3,3]-sigmatropic rearrangement, cyclization, and finally, ammonia elimination[3][4].
When using o-tolylhydrazine, the [3,3]-sigmatropic rearrangement is the rate-determining step. The steric bulk of the ortho-methyl group creates a severe steric clash in the transition state, increasing the activation energy required to form the new C-C bond[2][5]. If the thermal energy or catalytic stabilization is insufficient, the reaction stalls at the enehydrazine stage or undergoes hydrolytic N-N bond cleavage[1].
Mechanistic pathway highlighting the rate-determining steric block.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my initial hydrazone formation sluggish compared to when I use standard phenylhydrazine? Causality: The ortho-methyl group exerts steric bulk that physically hinders the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of your ketone/aldehyde[1]. Solution: Do not simply increase the acid concentration, as this will protonate the hydrazine and render it non-nucleophilic. Instead, use mildly acidic conditions (e.g., glacial acetic acid) and drive the equilibrium forward by physically removing water using a Dean-Stark apparatus or activated 4Å molecular sieves[6].
Q2: My reaction stalls during cyclization, and my yields are consistently below 30%. How can I drive the [3,3]-sigmatropic rearrangement? Causality: Traditional Brønsted acids (like HCl or H₂SO₄) often fail here because they can over-protonate the enamine double bond, locking it out of the required geometry for the [3,3]-rearrangement. The steric clash from the ortho-methyl group further raises the activation barrier[2]. Solution: Switch your catalytic strategy. Lewis acids (e.g., ZnCl₂) coordinate with the heteroatoms to stabilize the transition state without harsh protonation. Utilizing a deep eutectic solvent melt (like choline chloride·2ZnCl₂) can boost yields to ~85%[7]. Alternatively, microwave irradiation provides the rapid, intense thermal energy required to overcome the steric barrier before side reactions can occur[6][8].
Q3: I am using an unsymmetrical ketone (e.g., 2-methylcyclohexanone). How does the ortho-methyl group affect my regioselectivity? Causality: Unsymmetrical ketones can enolize in two directions. The presence of the ortho-methyl group on the hydrazine exacerbates steric crowding in the transition state. The [3,3]-rearrangement is forced to occur exclusively at the open, unoccupied ortho-position (C6 of the hydrazine), directing the cyclization to form a specific 7-methylindole derivative[2][9]. Solution: To prevent complex mixtures, utilize solid acid catalysts (like Zeolite H-ZSM-12) or highly polar ionic liquids. The restricted pore sizes of zeolites physically constrain the transition state, strongly favoring the formation of the least sterically hindered regioisomer[6].
Q4: I am observing significant N-N bond cleavage and the formation of primary amines instead of my target indole. How do I prevent this? Causality: Prolonged heating under strongly acidic conditions causes the hydrolytic cleavage of the hydrazone or the heterolytic cleavage of the N-N bond before the sterically hindered rearrangement can take place[1]. Solution: You are operating under kinetic failure. Reduce the reaction time drastically by switching to microwave-assisted synthesis (3–10 minutes)[6], or use a milder, self-catalyzing solvent system like a tartaric acid-dimethylurea melt[7].
Logical troubleshooting workflow for o-Tolylhydrazine FIS.
Part 3: Quantitative Data Summary
The following table synthesizes the expected yields and operational parameters for o-tolylhydrazine cyclizations across various modern catalytic systems, allowing you to select the optimal condition for your specific constraints.
| Catalyst / Solvent System | Temp / Time | Yield (%) | Mechanistic Advantage | Ref |
| Acetic Acid (Conventional) | Reflux, 2–4 h | 35 – 69% | Standard baseline; low cost but prone to stalling. | [6] |
| EtOH / 2,4,6-trichloro-1,3,5-triazine | 90°C, 8 h | ~42% | Mild conditions; preserves sensitive Boc-protected substrates. | [10] |
| Choline chloride·2ZnCl₂ Melt | 100°C, 2 h | ~85% | Lewis acid stabilization; allows direct sublimation of product. | [7] |
| Microwave (325W) / Dioxane | 150°C, 10 min | 84 – 96% | Overcomes steric barrier rapidly; prevents N-N cleavage. | [6][8] |
| Bis-sulfonic Acid Ionic Liquid / H₂O | 85°C, 1 h | 90% | Green chemistry; drives equilibrium via hydrophobic precipitation. | [11] |
Part 4: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Each includes built-in quality control checks so you can verify the success of the reaction mechanistically rather than relying on assumed outcomes.
Protocol A: Microwave-Assisted Synthesis of 7-Methylindole Derivatives
Best for: Rapid library generation and overcoming severe steric hindrance.
-
Preparation: To a heavy-walled microwave process vial, add o-tolylhydrazine hydrochloride (1.00 eq, e.g., 6.92 mmol) and your target ketone (1.10 eq)[8].
-
Solvation: Suspend the reagents in anhydrous dioxane (10 mL). The non-polar nature of dioxane forces the polar intermediates to react rapidly under microwave irradiation.
-
Irradiation: Seal the vial and heat in a dedicated microwave reactor to 150°C for 10–15 minutes (or 325W for 10 min)[6][8].
-
Workup: Cool the vial via compressed air. Dilute the mixture with deionized water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation & Quality Control:
-
In-Process Check: Aliquot 10 µL of the crude mixture, quench in NaHCO₃, and run a TLC (Hexanes:EtOAc 8:2). The enehydrazine intermediate is highly UV-active and stains bright yellow with p-anisaldehyde. The complete absence of this spot confirms the [3,3]-rearrangement was successful.
-
Post-Process Check: LC-MS analysis must reveal a dominant peak corresponding to the[M+H]⁺ of the target indole, which is exactly -17 Da (loss of NH₃) from the mass of the hydrazone intermediate.
-
Protocol B: Green Synthesis using Bis-sulfonic Acid Ionic Liquids in Water
Best for: Scale-up, industrial applications, and avoiding chromatographic purification.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add o-tolylhydrazine (1.0 eq) and the ketone (e.g., cyclohexanone, 1.0 eq)[11].
-
Catalysis: Add water as the solvent, followed by a catalytic amount of bis-sulfonic acid ionic liquid (e.g., 5-10 mol%).
-
Cyclization: Heat the oil bath to 85°C and maintain vigorous mechanical stirring for 1 hour[11].
-
Self-Validation & Quality Control (Visual): As the reaction progresses, the highly hydrophobic indole derivative (e.g., 8-methyl-1,2,3,4-tetrahydrocarbazole) will become insoluble in the aqueous phase. The visual transition from a homogenous suspension to a distinct, heavy solid precipitate serves as immediate, visual confirmation that cyclization and aromatization have occurred[11].
-
Isolation: Cool the mixture to room temperature. Filter the precipitate directly through a Büchner funnel, wash with cold water, and dry under a vacuum to obtain the product in up to 90% yield[11].
References
-
G. S. Bajwa and R. K. Brown, "Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone...", cdnsciencepub.com.12
-
Sangram Gore et al., "Fischer Indole Synthesis in Low Melting Mixtures", researchgate.net. 7
-
Benchchem, "Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives", benchchem.com.1
-
A. D. Bhattacharya et al., "A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles", wjarr.com. 6
-
Benchchem, "The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide", benchchem.com. 8
-
"Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles...", nih.gov. 10
-
"CN101508669A - Green synthesis of indole compounds", google.com. 11
-
"Substituent Effects in the Fischer Indolization...", pharm.or.jp. 2
-
"Fischer indole synthesis applied to the total synthesis of natural products", rsc.org. 5
-
Benchchem, "1-Ethyl-1-(o-tolyl)hydrazine", benchchem.com. 9
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Technical Support Center: Troubleshooting Low Solubility of o-Tolylhydrazine Hydrochloride in Organic Solvents
Welcome to the technical support center for reaction chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low solubility of o-Tolylhydrazine hydrochloride in organic solvents. By understanding the physicochemical properties of this salt and employing a systematic approach, you can significantly improve its dissolution, leading to more consistent and successful reaction outcomes.
Section 1: Understanding the Reagent: Physicochemical Properties
Before troubleshooting, a clear understanding of the reagent's properties is essential. o-Tolylhydrazine hydrochloride is an ionic salt, a factor that fundamentally governs its behavior in different solvents.
| Property | Value | Source(s) |
| Chemical Formula | CH₃C₆H₄NHNH₂ · HCl | [1][2] |
| Molecular Weight | 158.63 g/mol | [1][2][3] |
| Appearance | Beige crystalline powder | [4] |
| Melting Point | 190 °C (with decomposition) | [1][2][4] |
| Qualitative Solubility | Soluble in alcohol, chloroform, diethyl ether; slightly soluble in cold petroleum ether; very slightly soluble in water. | [1] |
Section 2: Frequently Asked Questions (FAQs) - The Causality Behind Solubility Issues
This section addresses the fundamental principles governing the solubility of o-Tolylhydrazine hydrochloride.
Q1: My o-Tolylhydrazine hydrochloride won't dissolve in toluene, even with heating. Why is this happening?
A: This is a classic case of mismatched polarities, often summarized by the principle "like dissolves like".[5][6] o-Tolylhydrazine hydrochloride is a salt, making it a highly polar, ionic compound. Toluene, on the other hand, is a non-polar aromatic solvent. There are no strong intermolecular forces to favorably replace the strong ionic lattice interactions of the salt with weaker solute-solvent interactions. Therefore, significant dissolution is not expected.
Q2: The datasheet indicates solubility in "alcohol." Does this mean I can use any alcohol? And what if my reaction is sensitive to protic solvents?
A: Generally, "alcohol" refers to lower-chain alcohols like methanol and ethanol. These are polar protic solvents, capable of hydrogen bonding, which effectively solvate both the o-tolylhydrazinium cation and the chloride anion, facilitating dissolution.[7]
If your reaction requires aprotic conditions, you should turn to polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving many salts.[8][9] They have high dielectric constants and polarity to break down the crystal lattice but lack the acidic proton that could interfere with sensitive reactions.
Q3: Is it safe to simply heat the mixture to force dissolution?
A: Increasing the temperature increases the kinetic energy of the solvent molecules, which can enhance their ability to break apart the solute's crystal lattice, thereby increasing solubility for most solids.[5][7] Given that o-Tolylhydrazine hydrochloride's decomposition temperature is 190 °C, you have a reasonable thermal window for heating.[1][2]
However, caution is advised. Always perform this on a small scale first to check for any potential degradation or side reactions at your target temperature, even if it is below the decomposition point.
Q4: What is the difference between using the hydrochloride salt versus the free base, and how does it affect solubility?
A: The hydrochloride salt and the free base have significantly different polarity profiles.
-
Hydrochloride Salt: Ionic and polar. It is more suitable for use with polar solvents (e.g., alcohols, DMSO, DMF). The ionic character generally increases its stability and shelf-life compared to the free base.
-
Free Base (o-Tolylhydrazine): A neutral organic molecule. It is significantly less polar than the salt form. The free base will exhibit much higher solubility in less polar organic solvents like diethyl ether, dichloromethane, or ethyl acetate, and lower solubility in highly polar or aqueous media.
If your reaction must be conducted in a non-polar solvent, converting the salt to the free base may be a necessary step.
Section 3: A Systematic Troubleshooting Workflow for Poor Solubility
When encountering solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple fixes to more advanced techniques.
Caption: A decision-making workflow for troubleshooting the solubility of o-Tolylhydrazine hydrochloride.
Step 1: Initial Assessment and Simple Modifications
-
Verify Reagent Quality: Ensure the reagent is from a reputable source and within its recommended shelf life. Impurities can sometimes hinder solubility.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for the solvent to interact with, which can significantly increase the rate of dissolution.[10][11] Simply grinding the beige crystalline powder in a clean, dry mortar and pestle before adding it to the solvent can be surprisingly effective.
Step 2: Solvent Selection and Physical Dissolution Aids
If simple fixes are insufficient, the next step involves optimizing the solvent environment and using physical methods to aid dissolution.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol | Excellent H-bonding capability to solvate both ions.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity effectively dissolves salts without protic interference. |
| Ethers | Diethyl Ether, THF | Moderate polarity; known to be a suitable solvent.[1] |
| Chlorinated | Chloroform, Dichloromethane | Moderate polarity; chloroform is a known solvent.[1] |
Experimental Protocol 1: Small-Scale Solvent Screening
-
Preparation: Aliquot ~10 mg of o-Tolylhydrazine hydrochloride into several small, dry vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the table above.
-
Observation at Room Temp: Vigorously vortex or stir each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended).
-
Heating: For vials where the solid is not fully dissolved, warm them gently in a water bath to 40-50 °C for 5 minutes, with continued agitation. Record any changes.
-
Analysis: Identify the solvent or solvent class that provides the best solubility under the mildest conditions compatible with your planned reaction.
Experimental Protocol 2: Sonication-Assisted Dissolution
Sonication uses high-frequency sound waves to create micro-cavitations in the liquid, which act as a powerful scrubbing force on the particle surface, accelerating dissolution.[10]
-
Preparation: In your reaction vessel, add the o-Tolylhydrazine hydrochloride and the chosen solvent.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration will depend on the scale and solvent, but 10-15 minutes is a good starting point.
-
Monitoring: Visually monitor the mixture for dissolution. If the solvent becomes warm, you can use a bath with cool water to maintain the desired temperature.
Step 3: Advanced Strategy - Co-Solvent Systems
Often, the ideal solvent for the reaction itself is a poor solvent for one of the starting materials. In these cases, a co-solvent system is an excellent solution.[12] The strategy is to dissolve the recalcitrant solid in a minimal amount of a strong, miscible solvent and then dilute this stock solution into the primary reaction solvent.
Experimental Protocol 3: Developing a Co-Solvent System
-
Strong Solvent Selection: Identify a strong solvent in which o-Tolylhydrazine hydrochloride is highly soluble (e.g., DMF or DMSO), based on your screening results.
-
Dissolution: In a small vial, dissolve the required mass of o-Tolylhydrazine hydrochloride in the absolute minimum volume of the strong solvent (e.g., DMF). Use sonication or gentle warming to assist.
-
Addition: While stirring the main reaction solvent (e.g., toluene), add the concentrated DMF solution dropwise.
-
Observation: Observe the mixture carefully. If the product remains in solution, you have successfully created a viable co-solvent system. If it precipitates, you may need to slightly increase the proportion of the co-solvent in the final mixture. A common starting point is a 1:10 ratio of co-solvent to the primary solvent.[9]
Section 4: Special Case - When to Convert to the Free Base
If your reaction is incompatible with even small amounts of polar co-solvents, or if it requires strictly non-polar conditions (e.g., in hexane), you must convert the hydrochloride salt to its free base form. This is typically done by adding a non-nucleophilic organic base to a suspension of the salt.
Conceptual Workflow for In Situ Free Base Generation
Caption: Workflow for generating o-Tolylhydrazine free base from its hydrochloride salt.
This process generates the free base in solution and a precipitated salt (e.g., triethylammonium chloride). Depending on your reaction, the precipitated salt can either be filtered off or left in the mixture if it is considered an innocuous bystander.
References
-
BYJU'S. Factors Affecting Solubility. [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
Sources
- 1. 邻甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. O-Tolylhydrazine, HCl | CymitQuimica [cymitquimica.com]
- 4. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for o-Tolylhydrazine Hydrochloride Cyclization
Welcome to the Technical Support Center. This guide provides an authoritative, in-depth framework for optimizing the temperature during the cyclization of o-tolylhydrazine hydrochloride via the Fischer Indole Synthesis (FIS). Designed for researchers, scientists, and drug development professionals, this document bridges mechanistic theory with actionable troubleshooting to ensure high-yield synthesis of 7-methylindole and tetrahydrocarbazole derivatives.
Mechanistic Workflow & Temperature Dependency
The cyclization of o-tolylhydrazine hydrochloride is highly sensitive to thermal input. The diagram below illustrates the logical pathways and outcomes based on temperature selection during the reaction.
Fig 1. Temperature dependency and mechanistic outcomes in Fischer Indole cyclization.
Troubleshooting & FAQs
Q1: Why is precise temperature control the most critical parameter in o-tolylhydrazine cyclization? A: The Fischer Indole Synthesis proceeds via the Robinson mechanism, which involves multiple stages with distinct thermodynamic requirements[1]. The initial condensation of o-tolylhydrazine hydrochloride with a ketone to form the arylhydrazone is rapid and can occur at room temperature[1]. However, the steric bulk of the ortho-methyl group on the hydrazine precursor creates a significant activation energy barrier for the subsequent tautomerization to the ene-hydrazine and the pivotal [3,3]-sigmatropic rearrangement[2].
-
Causality: If the temperature is too low, the reaction lacks the energy to overcome this steric penalty, stalling at the hydrazone intermediate[3]. Conversely, excessive heat leads to the oxidative degradation of the electron-rich indole core and the formation of intractable polymeric tars[3][4].
Q2: My LC-MS/TLC shows a massive buildup of the hydrazone intermediate and no indole product. How do I troubleshoot this? A: This is a classic symptom of insufficient thermal activation or inadequate acid strength[3].
-
Actionable Steps: First, verify that the internal reaction temperature (not just the heating block) has reached at least 80°C. If the temperature is correct but the reaction remains stalled, the acid catalyst may be too weak. Consider supplementing the reaction with a Lewis acid (e.g., anhydrous ZnCl₂) or switching to a stronger Brønsted acid (e.g., p-TSA) to lower the activation energy of the rearrangement[2][4].
Q3: The reaction mixture turned into a black tar, and purification yielded a complex mixture. What went wrong? A: "Tarring" is indicative of thermal decomposition. This is often exacerbated by excessively high temperatures or overly harsh acidic conditions (e.g., refluxing in concentrated mineral acids for extended periods)[3].
-
Actionable Steps: Reduce the reaction temperature by 10–20°C and switch to a milder acid catalyst, such as glacial acetic acid[3]. Alternatively, transition to a microwave-assisted protocol to drastically reduce the residence time of the sensitive indole product at high temperatures[4][5].
Quantitative Data: Temperature Optimization Matrix
The optimal temperature depends heavily on the chosen solvent, heating modality, and acid catalyst. The table below summarizes field-proven parameters for o-tolylhydrazine cyclization.
| Heating Modality | Solvent / Catalyst | Temperature | Time | Expected Yield | Observation / Causality |
| Conventional | Acetic Acid (Glacial) | 20–25°C | 24 h | <10% | Reaction stalls at hydrazone formation due to insufficient thermal energy for the sigmatropic shift[1]. |
| Conventional | Acetic Acid (Glacial) | 80–90°C | 2–4 h | 75–85% | Optimal balance of rearrangement kinetics and product stability[2][6]. |
| Conventional | Toluene / p-TSA | 110°C (Reflux) | 4–6 h | ~60% | Moderate yield; extended heating at >100°C increases side reactions and tarring[3][4]. |
| Microwave | Dioxane / HCl | 150°C | 10 min | >90% | Rapid, uniform heating bypasses degradation pathways, forcing immediate cyclization[5][6]. |
Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step methodology for the synthesis of 8-methyl-1,2,3,4-tetrahydrocarbazole (a standard o-tolylhydrazine derivative) utilizing a temperature-ramping strategy to decouple hydrazone formation from cyclization[2].
Phase 1: Hydrazone Formation (Room Temperature)
-
Action: Suspend o-tolylhydrazine hydrochloride (1.0 eq) in Glacial Acetic Acid (10 volumes) under an inert atmosphere (N₂). Add cyclohexanone (1.1 eq) dropwise at 20–25°C[2]. Stir for 30 minutes.
-
Causality: Performing the initial condensation at room temperature prevents uncontrolled exothermic spikes and minimizes the formation of bis-hydrazone impurities.
-
Self-Validation Checkpoint: The initial off-white suspension will transition into a homogeneous yellow solution. TLC (Hexanes:EtOAc 4:1) will confirm the disappearance of the polar hydrazine baseline spot and the emergence of a highly UV-active hydrazone intermediate.
Phase 2: Thermal Cyclization (Ramp to 90°C)
-
Action: Slowly heat the reaction mixture to an internal temperature of 90°C using a controlled ramp rate (approx. 1.5°C/min)[2]. Maintain at 90°C for 2–4 hours.
-
Causality: The thermal ramp provides the exact activation energy required for the ene-hydrazine tautomerization and the[3,3]-sigmatropic rearrangement. The steric bulk of the ortho-methyl group necessitates this specific thermal input to prevent stalling without causing thermal shock[1][2].
-
Self-Validation Checkpoint: The solution will undergo a distinct color change from yellow to deep amber/reddish-brown, signaling the elimination of ammonia and rearomatization into the indole core.
Phase 3: Quench and Isolation
-
Action: Cool the mixture to room temperature. Pour slowly into crushed ice-water (30 volumes) with vigorous stirring. Neutralize to pH 8–9 with aqueous NaOH[2].
-
Causality: Rapid thermal quenching halts any further side reactions. Neutralization converts the protonated indole/indolenine into its free base, drastically reducing its solubility in water and forcing precipitation.
-
Self-Validation Checkpoint: The target indole derivative will precipitate as a crude solid. If the product "oils out," the temperature during neutralization may have been too high (due to the exothermic acid-base reaction); ensure sufficient ice is present during the NaOH addition.
References[2] Title: 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem
Source: benchchem.com URL: 3] Title: Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) Source: benchchem.com URL: 5] Title: The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide Source: benchchem.com URL: 4] Title: Technical Support Center: Optimization of Fischer Indole Synthesis Source: benchchem.com URL: 6] Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles Source: wjarr.com URL: 1] Title: New 3H-Indole Synthesis by Fischer's Method. Part I. Source: mdpi.com URL:
Sources
Dealing with hygroscopic nature of o-Tolylhydrazine hydrochloride hydrate
Welcome to the Technical Support Center Topic: Mitigating the Hygroscopic Nature of o-Tolylhydrazine Hydrochloride Hydrate
As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and degraded reagents when utilizing o-Tolylhydrazine hydrochloride (o-THH). Because it is a hydrochloride salt, this molecule is inherently susceptible to moisture absorption from the atmosphere—a phenomenon known as hygroscopicity 1. When o-THH absorbs water, it transitions into a hydrate form, which introduces severe stoichiometric inaccuracies and accelerates oxidative degradation.
This guide is designed to troubleshoot these specific challenges, providing you with field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
Diagnostic FAQs: Identifying Moisture Compromise
Q1: My o-Tolylhydrazine hydrochloride has formed hard clumps and turned a pale brown color. Is it still viable for synthesis? A1: The clumping is a primary physical indicator of moisture absorption, while the color change indicates chemical degradation. Hydrazines are electron-rich and prone to oxidation; moisture acts as a solvent micro-environment that facilitates the oxidation of the hydrazine free base into diazenes or other polymeric byproducts. If the caking is minor and the powder remains off-white, it can be salvaged through drying. However, if it has turned brown, the purity is irreversibly compromised. You must validate the batch via NMR or Karl Fischer titration before proceeding.
Q2: Why does the hygroscopic nature of o-THH specifically disrupt the Fischer Indole Synthesis? A2: The causality here is twofold. First, the Fischer Indole Synthesis relies on the initial condensation of the hydrazine with a ketone or aldehyde to form a hydrazone—an equilibrium reaction that eliminates water 2. If your starting o-THH is saturated with moisture, Le Chatelier's principle dictates that the equilibrium will be pushed backward, drastically lowering the yield of the critical hydrazone intermediate. Second, excess water hydrolyzes and deactivates the acidic catalysts (such as polyphosphoric acid or Lewis acids) required to drive the subsequent [3,3]-sigmatropic rearrangement 3.
Handling & Storage Troubleshooting
Q3: What is the optimal storage protocol to prevent moisture uptake in the first place? A3: To maintain its integrity, o-THH must be stored in a cool, dry, and dark environment 4. The container should be tightly sealed and backfilled with an inert gas (Argon or Nitrogen) to exclude both atmospheric moisture and oxygen.
Q4: I do not have access to a glovebox. How can I accurately weigh this highly hygroscopic salt without it turning into a paste on the balance? A4: You must minimize atmospheric exposure time. We recommend the "difference-weighing" technique combined with pre-filled reaction vials 5. By weighing the sealed vial before and after the rapid transfer of the reagent, you eliminate the need to expose the chemical on an open weigh boat. The exact step-by-step methodology is detailed in Protocol 2 below.
Quantitative Data: Storage and Handling Parameters
To standardize your laboratory practices, adhere to the following environmental thresholds for handling hygroscopic hydrochloride salts:
| Parameter | Recommended Threshold | Scientific Rationale |
| Storage Temperature | 2°C to 8°C | Suppresses the kinetic rate of oxidative degradation. |
| Relative Humidity (RH) | < 30% | Prevents atmospheric moisture absorption and caking. |
| Atmosphere | Argon or Nitrogen | Thermodynamic exclusion of oxygen and water vapor. |
| Max Drying Temp | 40°C to 50°C | Prevents thermal decomposition and loss of HCl gas. |
| Moisture Limit | < 0.5% (w/w) | Ensures stoichiometric accuracy for sensitive reactions. |
Experimental Protocols
Protocol 1: Vacuum Drying of Compromised o-Tolylhydrazine Hydrochloride
If your reagent has absorbed moisture but remains chemically pure (off-white color), use this self-validating drying protocol. Do not use high heat, as hydrazine hydrochlorides can decompose or lose HCl at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: Transfer the clumped o-THH into a pre-weighed, dry Schlenk flask. Gently break up large clumps with a dry glass stirring rod to increase the surface area.
-
Initial Vacuum: Connect the flask to a high-vacuum line (< 0.1 MPa) at ambient temperature (20–25°C) for 1 hour. This safely removes loosely bound surface water without risking thermal degradation.
-
Mild Heating: Submerge the flask in a water bath and gradually increase the temperature to 40–50°C. Causality: We strictly limit the temperature to 50°C because excessive heat drives off the HCl, converting the stable salt back into the volatile and highly reactive free base.
-
Self-Validation (Gravimetric Analysis): After 4 hours, cool the flask under vacuum, backfill with Argon, and weigh it. Re-apply the vacuum and heat for another 2 hours, then weigh again. The system validates itself: once the mass remains constant between two successive weighings, the hydrate has been successfully removed.
-
Storage: Immediately transfer the dried powder into an amber vial, purge with Argon, and seal with a PTFE-lined cap.
Protocol 2: Difference-Weighing for Anhydrous Reactions
Use this protocol to transfer hygroscopic o-THH into a reaction vessel without a glovebox.
Step-by-Step Methodology:
-
Glassware Preparation: Dry a reaction vial equipped with a septum in an oven at 120°C for at least 4 hours. Assemble and cool the vial under a stream of dry Argon.
-
Taring: Place the empty, sealed, Argon-filled vial on the analytical balance and tare it to zero.
-
Rapid Transfer: Working swiftly, open the vial, transfer an approximate excess of o-THH directly from the desiccator-stored bulk container, and immediately reseal the vial.
-
Measurement: Place the sealed vial back on the balance. The displayed weight is the exact mass of the anhydrous reagent. You can now calculate the exact equivalents of your other reagents based on this fixed mass.
-
Solvent Addition: Purge the sealed vial with Argon for 5 minutes using a needle inlet and outlet. Inject your anhydrous reaction solvents directly through the septum, ensuring the reagent never touches ambient air.
Process Visualization
Below is the logical workflow for assessing and processing o-THH prior to moisture-sensitive synthesis.
Caption: Workflow for assessing and remediating moisture in o-Tolylhydrazine hydrochloride.
References
- Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem URL
- SAFETY DATA SHEET: o-Tolylhydrazine Hydrochloride - TCI Chemicals URL
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC (NIH)
- How do you handle hygroscopic salts?
- Technical Support Center: Managing 4-Cyanophenylhydrazine Hydrochloride in Reactions - Benchchem URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: Recrystallization of o-Tolylhydrazine Hydrochloride Hydrate
Welcome to the technical support center for the purification of o-tolylhydrazine hydrochloride hydrate via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification step. The information herein is grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing o-tolylhydrazine hydrochloride hydrate?
The selection of an appropriate solvent is the most critical parameter for a successful recrystallization.[1][2] The ideal solvent should exhibit high solubility for o-tolylhydrazine hydrochloride at elevated temperatures and low solubility at room temperature or below.[1] Based on available data and analogous compounds, a primary candidate is ethanol (or a mixture of ethanol and water) . Phenylhydrazine hydrochloride, a similar compound, can be recrystallized from water.[3] For hydrochloride salts that are highly soluble in absolute ethanol, 2-propanol is often a preferred alternative, sometimes with the addition of diethyl ether to induce precipitation.[4]
A general synthesis procedure mentions dissolving purified o-tolylhydrazine in 37% hydrochloric acid, heating to 65°C until crystallization begins, then cooling to 20°C. The resulting solid is washed with acetone.[5] This suggests that aqueous acidic solutions are a viable starting point, and acetone is a good washing solvent (implying low solubility of the product in it).
Q2: My o-tolylhydrazine hydrochloride "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This is common when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present.[2][6] o-Tolylhydrazine hydrochloride has a melting point of approximately 190°C (with decomposition).[5][7][8]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to redissolve the oil, then add a small amount of additional hot solvent.[6]
-
Slow Cooling: Allow the solution to cool very slowly. A sudden temperature drop can favor oil formation over crystal nucleation. Let the flask cool to room temperature on a countertop before moving it to an ice bath.[6]
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. For instance, if you are using ethanol, adding a co-solvent in which the compound is less soluble (like diethyl ether or hexane) can lower the overall boiling point and encourage crystallization.
Q3: No crystals are forming, even after cooling in an ice bath. What's the problem?
This is a common issue, often stemming from using too much solvent.[6]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus.[1][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure o-tolylhydrazine hydrochloride, add a single, tiny crystal to the solution.[1][9] This "seed" crystal will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction techniques fail, it's likely the solution is not supersaturated. Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[6] Once the volume is reduced, allow it to cool again.
Q4: The recrystallized product is still colored (e.g., pinkish or yellowish). How can I improve the purity?
The presence of color indicates residual impurities.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Before the hot filtration step, add a small amount of activated carbon to the hot, dissolved solution. The carbon will adsorb colored impurities.
-
Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the carbon.
-
-
Boil with Charcoal: After adding the carbon, gently boil the solution for a few minutes to ensure maximum adsorption.[3]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.[9][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the recrystallization of o-tolylhydrazine hydrochloride.
Issue 1: Poor Crystal Yield
| Potential Cause | Explanation | Recommended Solution |
| Excess Solvent | The most frequent cause of low yield. The solution is not sufficiently supersaturated upon cooling to force the compound to crystallize.[6] | Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or gentle heating) and re-cool.[6] |
| Premature Crystallization | Crystals form in the filter funnel during hot filtration, leading to loss of product. | Use a heated funnel or pre-heat the funnel and receiving flask with hot solvent. Ensure the filtration is performed as quickly as possible.[9] |
| Incomplete Dissolution | Not all of the crude material was dissolved in the hot solvent, leaving some product behind with insoluble impurities. | Add slightly more hot solvent until all the desired compound is fully dissolved.[10] |
| High Solubility in Cold Solvent | The chosen solvent is not ideal, and a significant amount of the product remains dissolved even at low temperatures. | Consider a different solvent or a mixed-solvent system. For example, adding a non-polar solvent like diethyl ether to an ethanol solution can decrease the product's solubility.[4] |
Issue 2: Product Purity Concerns
| Potential Cause | Explanation | Recommended Solution |
| Colored Crystals | Impurities are co-crystallizing with the product. | Use activated carbon to adsorb the colored impurities before hot filtration.[3] |
| Inocclusion of Mother Liquor | Rapid crystal growth can trap impurities within the crystal lattice. | Allow for slow cooling to promote the formation of larger, purer crystals. Avoid shocking the solution by placing it directly into an ice bath from a high temperature.[6] |
| Inadequate Washing | Impurities from the mother liquor remain on the surface of the crystals after filtration. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Ensure the solvent is cold to minimize dissolution of the product. |
Experimental Protocol: Recrystallization of o-Tolylhydrazine Hydrochloride
This protocol outlines a general procedure. The exact solvent volumes may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude o-tolylhydrazine hydrochloride
-
Ethanol (or 2-Propanol)
-
Deionized Water (optional, for mixed solvent system)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude o-tolylhydrazine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of ethanol (or your chosen solvent) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of hot solvent until the solid is completely dissolved.[1][10] Avoid adding a large excess of solvent.
-
-
(Optional) Decolorization:
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Return the flask to the heat and boil gently for 2-5 minutes.
-
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving Erlenmeyer flask by pouring some hot solvent through it.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask. This step removes insoluble impurities (and activated carbon if used).[10]
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[10]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Visual Workflows and Data
Solvent Selection Logic
The choice of solvent is a critical first step in developing a recrystallization protocol. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Troubleshooting Workflow
When crystals fail to form, a systematic approach can quickly identify and solve the problem.
Caption: A workflow for troubleshooting the failure of crystal formation.
Summary of Solvent Properties
| Solvent | Boiling Point (°C) | o-Tolylhydrazine HCl Solubility | Notes |
| Ethanol | 78 | Soluble in hot, less soluble in cold.[7] | A good starting point for many hydrochloride salts.[4] |
| Water | 100 | Very slightly soluble.[7] | May be useful as a co-solvent with ethanol to decrease solubility. |
| 2-Propanol | 82 | Likely similar to ethanol. | A common alternative to ethanol for recrystallizing hydrochloride salts.[4] |
| Acetone | 56 | Likely low solubility. | Used as a washing solvent, indicating the product is not very soluble in it.[5] |
| Diethyl Ether | 35 | Soluble.[7] | Can be used as an "anti-solvent" added to an ethanol solution to induce precipitation.[4] |
References
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]
-
o-Tolylhydrazine hydrochloride | CAS 635-26-7. (n.d.). P212121 Store. Retrieved March 10, 2026, from [Link]
-
CAS No : 635-26-7| Chemical Name : o-Tolylhydrazine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved March 10, 2026, from [Link]
- CN102382009A - Preparation process of 2-tolylhydrazine hydrochloride. (n.d.). Google Patents.
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved March 10, 2026, from [Link]
-
The science of salt recrystallization. (2024, September 24). Salt Odyssey. Retrieved March 10, 2026, from [Link]
-
Recrystallization. (2020, January 10). [Video]. YouTube. Retrieved March 10, 2026, from [Link]
-
Recrystallization. (2015, June 8). [Video]. YouTube. Retrieved March 10, 2026, from [Link]
-
Recrystallization. (2020, July 1). [Video]. YouTube. Retrieved March 10, 2026, from [Link]
-
Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Stability and Solubility. (2019, February 28). PMC. Retrieved March 10, 2026, from [Link]
-
Recrystallization of Drugs — Effect on Dissolution Rate. (2015, October 28). IntechOpen. Retrieved March 10, 2026, from [Link]
Sources
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- 2. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. 邻甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. store.p212121.com [store.p212121.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of o-Tolylhydrazine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for o-tolylhydrazine hydrochloride hydrate. Designed for professionals in research and development, this document moves beyond a simple data repository to explain the structural rationale behind the observed and predicted spectral features. We will compare the target molecule with relevant alternatives, offering experimental insights to aid in unequivocal compound identification and characterization.
Introduction: The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local magnetic environment, which is influenced by neighboring atoms and functional groups. For substituted arylhydrazines, ¹H NMR is crucial for confirming substitution patterns, assessing purity, and understanding the protonation state of the hydrazine moiety.
o-Tolylhydrazine hydrochloride is a valuable reagent in organic synthesis, notably in the Fischer indole synthesis. Its characterization is a critical first step in ensuring the integrity of subsequent reactions. This guide will focus on interpreting its ¹H NMR spectrum, particularly in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for such compounds.
¹H NMR Spectrum Analysis of o-Tolylhydrazine Hydrochloride Hydrate
The spectrum is best understood by dissecting the molecule into its constituent parts: the tolyl group and the hydrazinium group.
-
Hydrazinium Protons (-NHNH₃⁺): In the hydrochloride salt, the hydrazine group is protonated. These protons are acidic and exchangeable. In DMSO-d₆, they typically appear as broad singlets at a low field (downfield) due to the deshielding effect of the positive charge. We can predict two distinct broad signals.
-
Aromatic Protons (Aryl-H): The ortho-methyl group breaks the symmetry of the phenyl ring, resulting in four distinct signals for the aromatic protons. Their chemical shifts and multiplicities are dictated by their position relative to the methyl and hydrazinium groups.
-
Methyl Protons (-CH₃): The methyl group protons are shielded and will appear as a sharp singlet in the upfield region of the spectrum.
-
Water of Hydration (H₂O): The proton signal from the water of hydration is typically a broad singlet. Its chemical shift can vary depending on concentration, temperature, and residual acidity but is often observed around 3.3 ppm in DMSO-d₆.
The structure and proton designations are illustrated below:
Figure 2. Standard workflow for ¹H NMR analysis of o-tolylhydrazine hydrochloride hydrate.
Trustworthiness of the Protocol:
This protocol is self-validating through several key steps:
-
Locking: The use of a deuterated solvent allows the spectrometer to "lock" onto the deuterium frequency, ensuring the stability of the magnetic field during acquisition.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks, which is essential for accurate multiplicity analysis.
-
Referencing: Calibrating the spectrum to the known residual solvent peak (DMSO-d₆ at 2.50 ppm) ensures the accuracy and reproducibility of the chemical shift values.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., a 4:3 ratio for the aromatic to methyl protons), providing an internal check on the signal assignments.
Solvent Choice Considerations:
-
DMSO-d₆: This is often the solvent of choice as it solubilizes the hydrochloride salt well and, crucially, allows for the observation of exchangeable N-H protons.
-
D₂O (Deuterium Oxide): Using D₂O is a valuable diagnostic experiment. The acidic -NH, -NH₃⁺, and H₂O protons will exchange with deuterium, causing their signals to disappear from the spectrum. This can help to unambiguously identify these peaks and simplify the spectrum, allowing for a clearer view of the carbon-bound protons.
Conclusion
The ¹H NMR spectrum of o-tolylhydrazine hydrochloride hydrate provides a unique fingerprint for its structural verification. By understanding the expected chemical shifts and multiplicities of the hydrazinium, aromatic, and methyl protons, researchers can confidently identify this compound. Comparison with its isomers, particularly the readily distinguishable para-isomer, and the parent phenylhydrazine hydrochloride, serves as a robust method for confirmation. The provided experimental protocol outlines a reliable workflow for acquiring high-quality, reproducible data, forming a critical component of quality control and reaction monitoring in any research or development setting.
References
Analytical Comparison Guide: Mass Spectrometry Profiling and Fragmentation Pathways of o-Tolylhydrazine Derivatives
Executive Summary
The structural elucidation of arylhydrazine derivatives is a critical workflow in pharmaceutical development and agrochemical synthesis. Distinguishing ortho-tolylhydrazine from its meta- and para-isomers, or profiling its substituted derivatives, requires robust analytical methodologies. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing these compounds. By examining the causality behind their unique fragmentation patterns—specifically the diagnostic "ortho effect"—this guide provides researchers with self-validating protocols to ensure high-confidence structural assignments.
Mechanistic Causality: The "Ortho Effect" in Fragmentation
To optimize an analytical method, one must first understand the gas-phase behavior of the analyte. The primary fragmentation pathway for simple arylhydrazines typically involves the straightforward cleavage of the weak N-N bond[1]. However, in o-tolylhydrazine derivatives, the spatial proximity of the ortho-methyl group to the hydrazine moiety induces a prominent "ortho effect" during ionization[2].
Under standard 70 eV Electron Ionization (EI), the molecular ion [M]⁺• of o-tolylhydrazine (m/z 122) undergoes a highly favored six-membered cyclic transition state. The steric bulk and proximity of the ortho-methyl group facilitate an intramolecular hydrogen transfer to the adjacent hydrazine nitrogen[3]. This rearrangement dictates the dominant fragmentation pathway: the neutral loss of ammonia (NH₃, 17 Da), generating a highly stable tropylium-type cation at m/z 105[4].
Conversely, meta- and para-tolylhydrazine isomers lack this steric proximity. They cannot form the necessary cyclic transition state and instead predominantly lose an NH₂• radical (16 Da) via simple N-N bond cleavage, yielding a toluidine cation at m/z 106[3]. The presence of the m/z 105 tropylium ion is therefore a definitive diagnostic hallmark for the ortho-substitution pattern[5].
EI-MS fragmentation pathways of o-tolylhydrazine highlighting the ortho-effect.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the correct mass spectrometry platform depends heavily on the thermal stability and derivatization state of the o-tolylhydrazine analyte.
| Analytical Platform | Ionization Mechanism | Primary Advantage | Primary Limitation | Best Use Case |
| GC-EI-MS | Hard Ionization (70 eV) | Generates highly reproducible, library-matchable fragmentation (e.g., m/z 105 ortho-effect ion). | Free hydrazines are thermally labile; high injector temps can cause artifactual degradation (oxidation). | Analysis of volatile, low-molecular-weight free hydrazines. |
| LC-ESI-MS/MS | Soft Ionization (Electrospray) | Preserves the intact pseudo-molecular ion [M+H]⁺. Prevents thermal degradation. | Even-electron rule dynamics make the ortho-effect less pronounced without optimized Collision Energy (CE). | Analysis of thermally labile hydrazines or larger hydrazone derivatives. |
Expert Insight: For free o-tolylhydrazine, GC-EI-MS provides the most definitive structural proof due to the pronounced m/z 105 peak[4]. However, if the sample is prone to oxidation, derivatizing the hydrazine with an aldehyde to form a stable hydrazone, followed by LC-ESI-MS/MS analysis, yields superior quantitative reliability[1].
Comparative Fragmentation Data
The following table summarizes the quantitative fragmentation data used to distinguish o-tolylhydrazine from its isomers and derivatives.
| Compound | Ionization Mode | Molecular Ion (m/z) | Base Peak (m/z) | Diagnostic Secondary Ions (m/z) | Dominant Pathway |
| o-Tolylhydrazine | EI (70 eV) | 122 | 105 | 106, 79, 77 | Ortho-effect (-17 Da, NH₃ loss) |
| p-Tolylhydrazine | EI (70 eV) | 122 | 106 | 105 (minor), 79 | N-N Cleavage (-16 Da, NH₂• loss) |
| 1-Ethyl-1-(o-tolyl)hydrazine | EI (70 eV) | 150 | 134 | 105, 121 | N-N Cleavage (-16 Da), Dealkylation |
| o-Tolylhydrazone (Deriv.) | ESI-MS/MS (+) | [M+H]⁺ | Variable | [M+H-NH₃]⁺, [M+H-R]⁺ | Collision-Induced Imine Cleavage |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks. Do not proceed to sample analysis if the validation criteria are not met.
Protocol A: GC-EI-MS Workflow for Free Hydrazines
Objective: To obtain high-fidelity EI spectra while mitigating the thermal degradation of the labile N-N bond.
-
Sample Preparation: Dissolve the o-tolylhydrazine free base in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL. Note: Avoid protic solvents like methanol which can exacerbate thermal degradation in the inlet.
-
Instrument Configuration:
-
Inlet Temperature: Set to 220°C (Lower than standard 250°C to protect the hydrazine bond).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Ion Source: EI at 70 eV; Source Temp 230°C.
-
-
System Suitability Check (Critical): Inject the standard. Evaluate the ratio of the molecular ion (m/z 122) to the base peak (m/z 105).
-
Validation Metric: The m/z 122/105 ratio must be > 0.10. If the ratio is lower, or if a significant peak at m/z 120 (diazene oxidation artifact) is observed, lower the inlet temperature by 10°C and ensure the glass liner is deactivated and free of active sites.
-
-
Data Acquisition: Scan from m/z 40 to 300. Extract ion chromatograms (EIC) for m/z 105 and 106 to differentiate ortho- vs. para-isomers.
Protocol B: LC-ESI-MS/MS Workflow for Hydrazone Derivatives
Objective: To quantify complex tolylhydrazine derivatives using soft ionization and targeted Collision-Induced Dissociation (CID).
-
Derivatization (Optional but Recommended): React the hydrazine sample with a slight excess of benzaldehyde in mildly acidic ethanol to form the stable o-tolylhydrazone.
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
-
System Suitability Check (Critical): Infuse the derivatized standard directly into the ESI source (Positive mode).
-
Validation Metric: Verify the presence of the [M+H]⁺ precursor ion with >10⁶ ion counts. Gradually ramp the Collision Energy (CE) from 10 eV to 40 eV. You must observe a crossover point where the precursor ion intensity drops below 50% and the specific[M+H-NH₃]⁺ product ion maximizes. Set the method CE to this exact voltage.
-
-
Data Acquisition: Run in Multiple Reaction Monitoring (MRM) mode, tracking the transition from [M+H]⁺ →[M+H-NH₃]⁺ for precise quantification.
References[1] Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry - NIH -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3660337/[2] Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing -https://cdnsciencepub.com/doi/pdf/10.1139/v69-598[4] 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 - Benchchem -https://www.benchchem.com/product/b1154694[3] (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 - Benchchem -https://www.benchchem.com/product/b1178201[5] N-Methyl-p-toluidine | 623-08-5 - Benchchem -https://www.benchchem.com/product/b102170
Sources
- 1. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 4. 1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem [benchchem.com]
- 5. N-Methyl-p-toluidine | 623-08-5 | Benchchem [benchchem.com]
Comparative Guide: HPLC Methods for the Purity Analysis of o-Tolylhydrazine Hydrochloride
Executive Summary & Analytical Challenges
o-Tolylhydrazine hydrochloride (o-THH) is a critical synthetic intermediate used in the development of indoles, pyrazoles, and targeted therapeutics such as 1[1]. While the hydrochloride salt is commercially stable, analyzing its purity presents a bifurcated challenge for drug development professionals:
-
Assay and Isomeric Resolution: The unsymmetrical 1,1-substitution pattern of the free base makes it highly susceptible to auto-oxidation (forming diazenes). Furthermore, distinguishing the ortho-isomer from its meta- and para-counterparts requires highly selective stationary phases.
-
Genotoxic Impurity Control: Unreacted hydrazine is a common byproduct in the synthesis of o-THH. Under the 2, hydrazine is classified as a Class 1 DNA-reactive (mutagenic) impurity, mandating strict control at parts-per-million (ppm) levels to mitigate carcinogenic risk[2].
Because hydrazine is highly polar and lacks a UV chromophore, a "one-size-fits-all" HPLC method is scientifically impossible. This guide objectively compares the two orthogonal methodologies required to establish a complete, self-validating purity profile for o-THH.
Method Comparison & Mechanistic Causality
Method A: Direct RP-HPLC (Phenyl-Hexyl Stationary Phase)
-
Best For: Bulk purity assay and resolution of positional isomers (e.g., p-tolylhydrazine).
-
The Causality of Choice: Standard aliphatic C18 columns struggle to resolve o-tolylhydrazine from its isomers due to identical molecular weights and near-identical lipophilicity. By employing a Phenyl-Hexyl column , we introduce
interactions between the stationary phase and the aromatic ring of the analyte. The steric hindrance of the ortho-methyl group on o-THH alters its -electron density compared to the para-isomer, allowing for baseline chromatographic resolution.
Method B: Pre-Column Derivatization (Benzaldehyde Reagent)
-
Best For: Trace quantification of free hydrazine (Genotoxic Impurity).
-
The Causality of Choice: Free hydrazine elutes in the void volume of reversed-phase columns and is invisible to standard UV/Vis detectors. By reacting the sample with benzaldehyde, hydrazine is converted into benzalazine (1,2-dibenzylidenehydrazine) through a 3[3]. This derivatization drastically increases the molecule's hydrophobicity (enabling C18 retention) and introduces a highly conjugated
-system with a strong UV absorbance maximum at 300–313 nm, pushing the 4[4].
Analytical Workflow Decision Tree
Caption: Decision tree for selecting the appropriate HPLC methodology for o-Tolylhydrazine HCl.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, both protocols below are designed as self-validating systems. A method is only as reliable as its System Suitability Test (SST).
Protocol A: Direct RP-HPLC for Assay & Isomeric Purity
1. Sample Preparation: Accurately weigh 50 mg of o-THH and dissolve in 50 mL of 0.1% Trifluoroacetic acid (TFA) in water. Mechanistic Note: The acidic diluent is mandatory. It maintains the hydrazine moiety in its protonated state, preventing rapid auto-oxidation to diazenes which occurs at neutral/basic pH. 2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm 3. System Suitability (Acceptance Criteria):
-
Resolution (
): Must be between o-Tolylhydrazine and a spiked p-Tolylhydrazine standard (verifies selectivity). -
Tailing Factor (
): Must be (ensures secondary silanol interactions are suppressed).
Protocol B: Pre-Column Derivatization for Trace Hydrazine
1. Derivatization Reaction: Transfer 1.0 mL of the o-THH sample solution (10 mg/mL in 0.1 N Sodium Borate buffer) into a vial. Add 0.5 mL of 1% benzaldehyde in methanol[3]. Heat the vial in a water bath at 80°C for 30 minutes to drive the condensation reaction to completion, forming the benzalazine complex. Allow to cool to room temperature before injection. 2. Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : Water (95:5 v/v) - Isocratic[5].
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 313 nm (Specific to the benzalazine chromophore). 3. System Suitability (Acceptance Criteria):
-
Signal-to-Noise (
): For the hydrazine-benzalazine peak at the Limit of Quantitation (LOQ) level, must be . -
Recovery: Spiked matrix recovery must fall between 90.0% and 110.0%.
Quantitative Data Presentation
The following table summarizes the performance metrics and operational parameters, objectively comparing the two approaches based on validated industry ranges[4][5].
| Parameter | Method A: Direct RP-HPLC | Method B: Pre-Column Derivatization |
| Primary Target | o-Tolylhydrazine & Organic Isomers | Free Hydrazine (Trace PGI) |
| Column Chemistry | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% TFA in Water / Acetonitrile | Water / Methanol (Isocratic 5:95 v/v) |
| Detection Wavelength | UV at 230 nm | UV at 313 nm (Benzalazine complex) |
| Limit of Detection (LOD) | ~0.05% (Area Normalization) | 0.002 µg/g |
| Limit of Quantitation (LOQ) | ~0.10% (Area Normalization) | 0.006 µg/g |
| Run Time | 20 minutes | 15 minutes |
| Sample Stability | Low (Requires immediate analysis) | High (Derivatized complex is stable) |
References
-
Targeting Pim Kinases and DAPK3 to Control Hypertension | NIH / PMC | 1
-
A Comparative Guide to HPLC Methods for Hydrazine Determination in Environmental Samples | Benchchem |5
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals | European Medicines Agency (EMA) | 2
-
HYDRAZINE Method no.: 108 | OSHA | 3
-
Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method | Indian Drugs | 4
Sources
- 1. Targeting Pim Kinases and DAPK3 to Control Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. osha.gov [osha.gov]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: o-Tolylhydrazine vs. p-Tolylhydrazine Hydrochloride
Executive Summary
Arylhydrazines are indispensable building blocks in organic synthesis, serving as primary precursors for indoles, pyrazoles, and various nitrogen-rich heterocycles. Among these, o-Tolylhydrazine and p-Tolylhydrazine hydrochloride are frequently utilized to introduce methyl-substituted aromatic systems into target scaffolds.
While they share identical molecular weights in their free-base forms and possess similar electron-donating hyperconjugative effects from the methyl group, their reactivity profiles diverge significantly. This divergence is governed by two primary factors:
-
Steric Hindrance: The ortho-methyl group in o-tolylhydrazine creates a spatial barrier that impedes nucleophilic attack and raises the activation energy of transition states[1].
-
Salt vs. Free Base Dynamics: p-Tolylhydrazine is predominantly supplied as a hydrochloride salt to prevent auto-oxidation, necessitating an in-situ neutralization step during experimental workflows, whereas o-tolylhydrazine is often handled as a free base[2][3].
This guide provides an in-depth, objective comparison of their physicochemical properties, mechanistic reactivity, and experimental performance to assist researchers in optimizing their synthetic routes.
Physicochemical & Structural Comparison
The structural position of the methyl group dictates not only the spatial geometry of the molecule but also its benchtop stability and handling requirements.
| Property | o-Tolylhydrazine (Free Base) | p-Tolylhydrazine Hydrochloride |
| CAS Number | 536-89-0 (Free Base) | 637-60-5 (HCl Salt) |
| Physical State | Pale yellow to brown liquid/solid | Off-white to tan crystalline powder |
| Molecular Weight | 122.17 g/mol | 158.63 g/mol (122.17 + 36.46 HCl) |
| Nucleophilicity | Moderate (Sterically hindered) | High (Unhindered para-effect) |
| Benchtop Stability | Prone to auto-oxidation (forms tetrazenes) | Highly stable (HCl salt protects amine) |
| Preparation Requirement | Direct addition | Requires stoichiometric base (e.g., NaOAc) |
Mechanistic Reactivity Analysis (The "Why")
As an application scientist, it is critical to understand that substituting a reagent is never a 1:1 swap. The position of the methyl group fundamentally alters the reaction kinetics.
Steric Effects on Nucleophilicity
Hydrazines are potent nucleophiles due to the "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms). However, nucleophilicity is highly sensitive to steric bulk[1]. In o-tolylhydrazine, the methyl group at the 2-position of the aromatic ring restricts the trajectory of the terminal nitrogen (
Impact on the [3,3]-Sigmatropic Rearrangement
The "killer application" for these reagents is the Fischer Indole Synthesis (FIS) . After the hydrazone tautomerizes to an ene-hydrazine, the system undergoes a [3,3]-sigmatropic rearrangement.
-
For p-tolylhydrazine , the para-methyl group donates electron density into the ring via hyperconjugation, stabilizing the transition state and accelerating the rearrangement without introducing steric drag.
-
For o-tolylhydrazine , the ortho-methyl group forces the cyclic transition state into a higher-energy conformation to avoid 1,3-diaxial-like clashing. Consequently, reactions utilizing o-tolylhydrazine often require harsher acidic conditions, longer reflux times, and typically result in lower overall yields[4].
Salt vs. Free Base Kinetics
p-Tolylhydrazine hydrochloride is a deactivated salt. The protonation of the terminal nitrogen renders it non-nucleophilic. To initiate the reaction, a mild base (such as sodium acetate or triethylamine) must be added to establish an equilibrium that liberates the free hydrazine[5]. If the base is omitted or insufficient, the reaction will stall at the starting materials.
Figure 1: Fischer Indole Synthesis pathway highlighting the [3,3]-sigmatropic rearrangement step where ortho-steric clash reduces reaction efficiency.
Experimental Performance Data
The theoretical mechanistic differences translate directly to benchtop results. In a standardized catalytic hydroamination and subsequent indole synthesis (using an alkyne/ketone equivalent), the steric penalty of the ortho-methyl group becomes quantitatively apparent[4].
| Reagent | Substrate | Catalyst / Conditions | Yield (%) | Observation |
| p-Tolylhydrazine | Terminal Alkyne / Ketone | Ti/Zn mediated, Reflux | 96% | Rapid conversion, clean profile[4]. |
| o-Tolylhydrazine | Terminal Alkyne / Ketone | Ti/Zn mediated, Reflux | 88% | Slower kinetics, trace side-products[4]. |
Data derived from comparative hydroamination/indole synthesis studies at the Leibniz Institute for Catalysis[4].
Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the Fischer Indole Synthesis using cyclohexanone as the standard electrophile. Notice the critical divergence in Step 1.
Protocol A: Synthesis using p-Tolylhydrazine Hydrochloride
Objective: Condensation requiring in-situ salt neutralization.
-
Neutralization: In a 50 mL round-bottom flask, suspend p-Tolylhydrazine hydrochloride (1.0 mmol, 158.6 mg) and Sodium Acetate (1.1 mmol, 90.2 mg) in 10 mL of Glacial Acetic Acid. Stir for 15 minutes at room temperature to liberate the free base.
-
Addition: Add Cyclohexanone (1.1 mmol, 108 mg) dropwise to the stirring mixture.
-
Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 2 hours.
-
Monitoring: Verify the disappearance of the hydrazone intermediate via TLC (Hexanes:EtOAc 8:2).
-
Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with 10% aqueous NaOH until pH 8. Extract with EtOAc (3 x 15 mL), dry over anhydrous
, and concentrate in vacuo.
Protocol B: Synthesis using o-Tolylhydrazine (Free Base)
Objective: Direct condensation accounting for steric hindrance.
-
Preparation: In a 50 mL round-bottom flask, dissolve o-Tolylhydrazine (1.0 mmol, 122.2 mg) directly in 10 mL of Glacial Acetic Acid. (Note: No sodium acetate is required).
-
Addition: Add Cyclohexanone (1.1 mmol, 108 mg) dropwise.
-
Cyclization: Attach a reflux condenser and heat the mixture to 90 °C. Maintain heating for 3.5 to 4 hours to compensate for the sterically hindered [3,3]-sigmatropic rearrangement.
-
Monitoring & Workup: Follow the identical TLC and extraction workup procedure as described in Protocol A.
Figure 2: Comparative experimental workflows demonstrating the required neutralization step for the hydrochloride salt versus the free base.
Conclusion
When designing a synthetic route, the choice between o-tolylhydrazine and p-tolylhydrazine hydrochloride extends beyond the desired regiochemistry of the final product. The p-tolylhydrazine hydrochloride salt offers superior shelf stability but requires a basic additive to initiate nucleophilic attack[5]. Conversely, while o-tolylhydrazine can often be used directly, its ortho-methyl group introduces significant steric hindrance[1], demanding longer reaction times and potentially resulting in an 8-10% reduction in overall yield during complex cyclizations like the Fischer Indole Synthesis[4].
References
-
Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available at:[Link]
-
RosDok - Universität Rostock. "Synthesis of Biologically Active N-Heterocycles and Amines via Catalytic Hydroamination of Alkynes." Leibniz-Institut für Katalyse e.V. (2008). Available at:[Link]
Sources
UV-Vis absorption spectra of 2-Methylphenylhydrazine hydrochloride
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Methylphenylhydrazine Hydrochloride and Its Isomers
As drug development and synthetic organic chemistry increasingly rely on high-throughput spectroscopic screening, understanding the nuanced electronic behaviors of foundational building blocks is critical. 2-Methylphenylhydrazine hydrochloride (often referred to as o-Tolylhydrazine hydrochloride) is a ubiquitous intermediate, particularly in the Fischer Indole Synthesis of bioactive scaffolds.
This guide provides an objective, data-driven comparison of the UV-Vis absorption profile of 2-Methylphenylhydrazine hydrochloride against its structural alternatives. By dissecting the causality behind its spectral shifts, this document equips researchers with the mechanistic insights necessary to optimize analytical workflows and ensure sample integrity.
Mechanistic Causality: The Chromophore and Steric Hindrance
The UV-Vis absorption spectrum of an arylhydrazine is governed by the primary chromophore—the aromatic benzene ring—and the auxochromic hydrazine moiety (
When comparing methyl-substituted isomers, the position of the methyl group dictates the degree of orbital overlap:
-
Hyperconjugation (+I Effect): In 4-methylphenylhydrazine (para-substitution), the methyl group donates electron density into the ring via hyperconjugation, extending the effective conjugation length and lowering the energy gap for
transitions. This results in a bathochromic (red) shift. -
Steric Clash: In 2-methylphenylhydrazine (ortho-substitution), the bulky methyl group is adjacent to the hydrazine group. This steric hindrance forces the proximal nitrogen's lone pair slightly out of the aromatic plane (increasing the dihedral angle). Consequently,
conjugation is disrupted, leading to a hypsochromic (blue) shift and a reduction in molar absorptivity (hypochromic effect)[2].
Mechanistic pathway of steric hindrance affecting the UV-Vis absorption profile.
Objective Performance Comparison: Isomeric Alternatives
To contextualize the spectroscopic behavior of 2-Methylphenylhydrazine hydrochloride, we must compare it against the unsubstituted baseline and its meta and para isomers. The table below summarizes the quantitative UV-Vis absorption data (recorded in methanol), highlighting the distinct structural effects of methyl positioning.
Table 1: Comparative UV-Vis Absorption Data of Phenylhydrazine Hydrochloride Isomers
| Compound | Substitution | Dominant Structural Effect | |||
| Phenylhydrazine HCl | None | ~235 nm | 8,200 | ~275 nm | Baseline |
| 2-Methylphenylhydrazine HCl | ortho (-CH | ~232 nm | 6,500 | ~272 nm | Steric hindrance (Hypsochromic & Hypochromic) |
| 3-Methylphenylhydrazine HCl | meta (-CH | ~236 nm | 8,400 | ~276 nm | Minimal inductive effect |
| 4-Methylphenylhydrazine HCl | para (-CH | ~240 nm | 9,100 | ~280 nm | Hyperconjugation (Bathochromic & Hyperchromic) |
Data Interpretation: 2-Methylphenylhydrazine hydrochloride exhibits the lowest molar absorptivity (
Self-Validating Experimental Protocol for UV-Vis Acquisition
Arylhydrazines are notoriously prone to auto-oxidation via the tetrazene pathway, forming diazenes that absorb strongly in the visible region (>350 nm) and skew UV data[2],[3]. The following protocol is engineered to prevent oxidative degradation while incorporating built-in validation gates to ensure absolute data integrity.
Step-by-Step Methodology
-
Reagent Preparation (Causality: Oxidation Prevention)
-
Action: Weigh 5.0 mg of 2-Methylphenylhydrazine hydrochloride.
-
Rationale: Always utilize the hydrochloride salt rather than the free base. The protonated lattice structure drastically reduces susceptibility to ambient oxygen, ensuring the starting material is spectroscopically pristine.
-
-
Solvent Degassing (Causality: Radical Quenching)
-
Action: Sparge HPLC-grade Methanol with Argon gas for 15 minutes prior to dissolution.
-
Rationale: Dissolved oxygen initiates single-electron oxidation of the hydrazine moiety into a hydrazyl radical. Degassing the solvent removes the primary oxidant, stabilizing the analyte during the measurement window[3].
-
-
Serial Dilution
-
Action: Dissolve the salt in the degassed methanol to create a 1 mM stock. Perform serial dilutions to generate a standard curve ranging from 10 µM to 100 µM.
-
-
Spectral Acquisition
-
Action: Transfer samples to a 10 mm path-length quartz cuvette. Scan from 200 nm to 400 nm at a 1 nm resolution using a dual-beam spectrophotometer, blanked against degassed methanol.
-
System Suitability & Self-Validation
Do not accept the spectral data until the system passes these two self-validating checks:
-
Validation Gate 1 (Linearity): Plot Absorbance vs. Concentration at 232 nm. The protocol is only validated if the Beer-Lambert linear regression yields an
. Deviations indicate aggregation or solubility limits. -
Validation Gate 2 (Stability): Perform a time-course scan (0, 15, and 30 minutes) on the 100 µM sample. The baseline between 350–400 nm must remain flat (Abs < 0.01). The appearance of a new absorption band in this region indicates active diazene formation, invalidating the sample prep.
Workflow for high-fidelity UV-Vis spectral acquisition and self-validation.
References
- Benchchem. "1-Ethyl-1-(o-tolyl)hydrazine | 910041-10-0 | Benchchem" (Details on auto-oxidation pathways and UV-Vis chromophore principles). Source: Benchchem.
- The Journal of Organic Chemistry. "Visible-Light-Promoted Diboron-Mediated Transfer Hydrogenation of Azobenzenes to Hydrazobenzenes" (Experimental tracking of hydrazine/azobenzene UV-Vis spectra in methanol). Source: ACS Publications.
- PhotochemCAD. "Phenylhydrazine Hydrochloride" (Baseline spectroscopic data and solvent effects for phenylhydrazine derivatives). Source: PhotochemCAD Database.
Sources
Elemental analysis standards for o-Tolylhydrazine hydrochloride hydrate
Elemental Analysis Standards for o-Tolylhydrazine Hydrochloride Hydrate: A Comprehensive Comparison Guide
Executive Summary
For researchers and drug development professionals, the precise stoichiometric control of reactive building blocks is non-negotiable. o-Tolylhydrazine (also known as 2-Methylphenylhydrazine) is a critical precursor utilized in Fischer indole syntheses and the construction of complex pyrazole-based active pharmaceutical ingredients (APIs)[1][2]. However, its physical form—whether as a free base, an anhydrous hydrochloride salt, or a hydrate—drastically alters its handling, stability, and analytical profile.
This guide objectively compares the elemental analysis standards of o-Tolylhydrazine hydrochloride hydrate against its alternative forms, detailing the causality behind its superior performance in the lab and providing self-validating analytical protocols to ensure absolute quality control.
Mechanistic Causality: Why Hydration State Dictates Synthetic Success
Choosing the correct form of o-Tolylhydrazine is an exercise in balancing reactivity with thermodynamic stability.
-
The Free Base: Hydrazine derivatives possess highly nucleophilic terminal nitrogen atoms. In the free base form, these are highly susceptible to atmospheric oxidation, rapidly degrading into diazo compounds and dark, tarry byproducts upon exposure to air[3].
-
The Anhydrous Hydrochloride Salt: By converting the free base into a hydrochloride salt, the terminal nitrogen is protonated. This locks the lone pair and drastically enhances oxidative stability. However, the anhydrous salt is highly hygroscopic. When exposed to ambient air during weighing, it absorbs moisture at an unpredictable rate. This variable water content alters the effective molar mass of the reagent, leading to stoichiometric imbalances and reduced synthetic yields[1][2].
-
The Hydrate Form (Preferred): The hydrate form (typically a monohydrate) solves this by pre-saturating the crystal lattice with water. It is thermodynamically stable under standard laboratory conditions, meaning it will not absorb further moisture. This guarantees a consistent molar mass, ensuring precise stoichiometric equivalents during API synthesis.
Stability and degradation pathways of o-Tolylhydrazine forms.
Quantitative Elemental Comparison
To accurately identify the hydration state of a batch, elemental analysis (CHN and Halogen) is required. The table below summarizes the theoretical mass fractions of the three primary forms. A deviation of >0.4% from these theoretical values indicates either degradation, incomplete salt formation, or an unintended hydration state[4].
| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Chlorine | % Oxygen |
| Free Base | C₇H₁₀N₂ | 122.17 | 68.82 | 8.25 | 22.93 | - | - |
| Anhydrous HCl | C₇H₁₀N₂·HCl | 158.63 | 52.99 | 6.99 | 17.66 | 22.35 | - |
| Monohydrate HCl | C₇H₁₀N₂·HCl·H₂O | 176.64 | 47.59 | 7.42 | 15.86 | 20.07 | 9.06 |
Comprehensive Analytical Workflow
Validating the purity of o-Tolylhydrazine hydrochloride hydrate requires a multi-modal approach. Bulk elemental composition confirms the primary structure, halogen assays confirm complete salt formation, and trace metal analysis ensures compliance with pharmaceutical safety guidelines[5][6].
Comprehensive elemental analysis workflow for o-Tolylhydrazine HCl hydrate.
Self-Validating Experimental Protocols
To ensure data integrity, every analytical protocol must be designed as a self-validating system. If internal checks fail, the data is automatically rejected, preventing downstream synthetic failures.
Protocol 1: CHN(S) Flash Combustion with Moisture Correction
Causality: Dynamic flash combustion converts the sample into elemental gases (CO₂, H₂O, NOₓ). Because the hydrate contains structural water, the hydrogen and oxygen values will be elevated compared to the anhydrous form. Precise calibration is required to differentiate structural hydrate water from adventitious surface moisture.
-
System Blanking: Run an empty tin capsule to establish the baseline signal for C, H, and N. The baseline must be flat and reproducible.
-
Calibration via CRM: Weigh 1.50 mg of a Certified Reference Material (CRM), such as sulfanilamide, and combust. The measured CHN values must fall within ±0.3% (absolute) of theoretical values[4].
-
Sample Preparation: Accurately weigh 1.50–2.00 mg of o-Tolylhydrazine hydrochloride hydrate into a tin capsule. Fold tightly to exclude atmospheric air.
-
Duplicate Analysis: Run the sample in independent duplicates.
-
Self-Validation Gate: Compare the duplicate results. If the variance between the two runs exceeds 0.3% absolute for any element, the system is deemed out of specification (potentially due to ash buildup or a carrier gas leak). The run is automatically invalidated, the combustion tube is inspected, and the system must be recalibrated before re-testing[4].
Protocol 2: Trace Elemental Impurities via ICP-MS (USP <232> Compliance)
Causality: Pharmaceutical building blocks must be screened for toxic heavy metals (e.g., As, Cd, Hg, Pb) introduced by catalysts or manufacturing equipment. USP <232> mandates strict Permitted Daily Exposure (PDE) limits[5][7]. ICP-MS provides the necessary sub-ppb sensitivity, but matrix effects from the hydrochloride salt can suppress ionization.
-
Closed-Vessel Digestion: Digest 0.20 g of the sample in 5.0 mL of concentrated HNO₃ and 1.0 mL HCl using a closed-vessel microwave system. This prevents the volatilization of highly toxic elements like mercury and arsenic[8].
-
Internal Standardization: Dilute the digestate to 50.0 mL with ultra-pure water, continuously spiking with an internal standard mixture (e.g., ⁴⁵Sc, ⁸⁹Y, ¹¹⁵In) to dynamically correct for plasma fluctuations and matrix suppression.
-
Spike Recovery (The Validation Gate): Prepare a duplicate sample spiked with a known concentration of Class 1 and Class 2A target elements at 1.5x the target limit[6].
-
Analysis & Validation: Analyze the blank, sample, and spiked sample. Calculate the spike recovery. The protocol validates itself only if the recovery falls between 70% and 150%[5]. If recovery is outside this range, significant matrix interference is present, and the analyst must switch to a standard addition methodology to ensure data integrity.
Conclusion
For drug development professionals, utilizing the hydrate form of o-Tolylhydrazine hydrochloride eliminates the stoichiometric guesswork associated with the hygroscopic anhydrous salt and the oxidative instability of the free base. By employing self-validating elemental analysis protocols—ranging from rigorous CHN combustion to USP <232> compliant ICP-MS—researchers can ensure their starting materials meet the exacting standards required for high-yield, reproducible API synthesis.
References
1.[1] Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. ACS Publications. 1 2.[5] 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP.org. 5 3.[7] 〈232〉 ELEMENTAL IMPURITIES— LIMITS. US Pharmacopeia (USP). 7 4.[6] USP232/ICH Q3D STANDARDS. SCP Science. 6 5.[8] Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. 8 6.[2] Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. ACS Publications. 2 7.[3] SAFETY DATA SHEET - o-Tolylhydrazine hydrochloride. Thermo Fisher Scientific. 3 8.[4] Summary of CHNS Elemental Analysis Common Problems. UBC. 4
Sources
Publish Comparison Guide: o-Tolylhydrazine Hydrochloride vs. Alternative Arylhydrazines in Indole Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide
Executive Summary & Strategic Context
In the landscape of heterocyclic drug development, the precise construction of substituted indole scaffolds is a critical structural requirement. o-Tolylhydrazine hydrochloride (CAS: 635-26-7) , also known as 2-methylphenylhydrazine hydrochloride, serves as a highly specialized building block. While unsubstituted phenylhydrazine is sufficient for basic indole synthesis, o-tolylhydrazine is strategically deployed when absolute regiocontrol is required to generate 7-methylindole derivatives [1].
This guide objectively compares the physicochemical characterization, mechanistic performance, and experimental utility of o-tolylhydrazine hydrochloride against its para-substituted and unsubstituted alternatives, providing a self-validating framework for your synthetic workflows.
Physicochemical & Characterization Data Comparison
Accurate spectroscopic characterization is the first step in validating starting materials. The presence of the ortho-methyl group fundamentally alters the symmetry of the molecule, which is highly evident in its Nuclear Magnetic Resonance (NMR) signature[2]. The hydrochloride salt form is preferred across all these reagents due to the rapid auto-oxidation of free hydrazines in ambient air.
Table 1: Comparative Characterization Profiles
| Property | o-Tolylhydrazine HCl | Phenylhydrazine HCl | p-Tolylhydrazine HCl |
| CAS Number | 635-26-7 | 59-88-1 | 637-60-5 |
| Molecular Weight | 158.63 g/mol | 144.60 g/mol | 158.63 g/mol |
| Melting Point | 190–195 °C (dec.) | 243–246 °C (dec.) | 240–244 °C (dec.) |
| ¹H NMR Signature (DMSO-d₆) | δ 2.20 (s, 3H, Ar-CH₃), 6.8–7.2 (m, 4H, Ar-H) | δ 6.9–7.3 (m, 5H, Ar-H) | δ 2.25 (s, 3H, Ar-CH₃), 6.8, 7.1 (d, 4H, Ar-H) |
| IR Signature (cm⁻¹) | ~3200 (N-H), ~1600 (C=C), ~1250 (C-N) | ~3200 (N-H), ~1600 (C=C) | ~3200 (N-H), ~1600 (C=C) |
| Target Indole Scaffold | 7-Substituted Indoles | Unsubstituted Indoles | 5-Substituted Indoles |
Analytical Insight: When evaluating the ¹H NMR of o-tolylhydrazine HCl, the aromatic region presents as a complex multiplet (4H) due to the magnetic inequivalence induced by the ortho-methyl group, sharply contrasting with the clean doublet-of-doublets (A₂B₂ system) seen in the para-tolyl isomer [3].
Mechanistic Causality: The "Ortho-Effect" in Regioselectivity
The primary application of o-tolylhydrazine hydrochloride is the Fischer Indole Synthesis . The choice of this specific isomer is dictated by the topology of the target molecule and the fundamental mechanism of the reaction.
The Causality of Regiocontrol: The rate-determining step of the Fischer Indole Synthesis is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.
-
If a meta-substituted hydrazine is used, the rearrangement can occur at either of the two available ortho positions on the phenyl ring, yielding an inseparable ~1:1 mixture of 4-methyl and 6-methylindoles.
-
By utilizing o-tolylhydrazine , the C2 position of the aromatic ring is sterically and electronically blocked by the methyl group. The [3,3]-rearrangement is forced to occur exclusively at the open C6 position [4]. This self-validating mechanistic constraint guarantees >98% regiomeric purity of the resulting 7-methylindole, eliminating the need for complex downstream chromatographic separations.
Regioselective Fischer Indole Synthesis Workflow using o-Tolylhydrazine Hydrochloride.
Experimental Protocol: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocarbazole
To demonstrate the practical application of this compound, the following step-by-step methodology outlines the condensation of o-tolylhydrazine hydrochloride with cyclohexanone. This protocol is designed as a self-validating system; the precipitation of the product confirms successful cyclization.
Reagents:
-
o-Tolylhydrazine hydrochloride (1.0 eq, 10.0 mmol, 1.58 g)
-
Cyclohexanone (1.1 eq, 11.0 mmol, 1.08 g)
-
Glacial Acetic Acid (15 mL)
Step-by-Step Methodology:
-
Preparation & Free-Basing In Situ: Suspend o-tolylhydrazine hydrochloride in glacial acetic acid at room temperature under an inert nitrogen atmosphere. Causality: Acetic acid acts as both the solvent and the Brønsted acid catalyst. It facilitates the in situ liberation of the free hydrazine base while simultaneously protonating the carbonyl oxygen of the ketone to accelerate nucleophilic attack.
-
Condensation: Add cyclohexanone dropwise over 10 minutes. Stir the mixture at room temperature for 30 minutes. The solution will turn pale yellow, indicating the formation of the hydrazone intermediate.
-
Cyclization (Thermal Activation): Heat the reaction mixture to 90 °C for 3 hours. Causality: The steric hindrance of the ortho-methyl group increases the activation energy required for the[3,3]-sigmatropic shift compared to unsubstituted analogs. Sustained heating is mandatory to drive the rearrangement and subsequent elimination of ammonia[4].
-
Workup & Isolation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water. Neutralize slowly with 10% aqueous NaOH until pH 8 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from ethanol to yield pure 7-methyl-1,2,3,4-tetrahydrocarbazole.
Performance Comparison in Synthesis
When designing a synthetic route, the choice of hydrazine directly impacts the reaction conditions and downstream processing.
Table 2: Reaction Efficiency & Regiomeric Purity
| Parameter | o-Tolylhydrazine HCl | m-Tolylhydrazine HCl | p-Tolylhydrazine HCl |
| Target Scaffold | 7-Methylindoles | 4- & 6-Methylindoles | 5-Methylindoles |
| Regiomeric Purity | >98% (Single Isomer) | ~50:50 Mixture | >98% (Single Isomer) |
| Steric Hindrance | High (Requires >90°C) | Moderate | Low (Proceeds at ~70°C) |
| Downstream Purification | Simple crystallization | Complex chromatography | Simple crystallization |
| Average Yield (Cyclohexanone) | 75 - 82% | 60 - 70% (Combined) | 85 - 90% |
References
-
Sigma-Aldrich / MilliporeSigma. o-Tolylhydrazine hydrochloride Product Data & Properties (CAS: 635-26-7).
-
BenchChem Technical Support Team. 1-Ethyl-1-(o-tolyl)hydrazine Technical Guide & NMR Data.1
-
Thermo Fisher Scientific. SAFETY DATA SHEET: o-Tolylhydrazine hydrochloride (ALFAAA15767).2
-
Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones.3
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Thermal gravimetric analysis (TGA) of hydrazine hydrate salts
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Hydrazine Hydrate Salts
Executive Summary
Hydrazine hydrate and its salts are pivotal in various fields, from energetic materials to chemical synthesis, owing to their high nitrogen content and reactivity.[1] Understanding their thermal stability is paramount for safe handling, storage, and application. Thermogravimetric Analysis (TGA) stands out as a fundamental technique for characterizing the thermal decomposition and stability of these compounds. This guide offers a comparative analysis of the thermal behavior of various hydrazine hydrate salts, grounded in experimental data. We delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting the complex decomposition mechanisms, thereby equipping researchers, scientists, and drug development professionals with the necessary insights for their work.
Hydrazine (N₂H₄) is a highly reactive inorganic compound, often handled in its more stable aqueous solution, hydrazine hydrate (N₂H₄·xH₂O).[2] Its salts, collectively known as hydrazinium salts, are formed by the reaction of hydrazine with acids. These materials are a cornerstone in the development of high-performance propellants and explosives due to their high heats of formation.[1] However, this energetic nature also makes them potentially hazardous.
Thermogravimetric Analysis (TGA) is an indispensable tool for evaluating these materials. It provides quantitative information on mass changes as a function of temperature, revealing critical parameters such as decomposition temperatures, moisture content, and the composition of multi-component systems.[3] This data is fundamental to establishing safety protocols, predicting shelf life, and understanding decomposition kinetics.[4][5]
This guide compares the thermal decomposition profiles of several classes of hydrazinium salts, including sulfates, phosphates, and metal complexes, to illustrate how the anionic and cationic components influence thermal stability.
Fundamentals of Thermogravimetric Analysis (TGA)
Principle of Operation
Thermogravimetric Analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[6] A high-precision balance continuously records the sample's mass, which is then plotted against temperature or time. The resulting TGA curve provides a quantitative measure of any process involving mass loss (e.g., decomposition, evaporation) or mass gain (e.g., oxidation).[3] The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass change and helps to precisely identify the temperatures at which these changes are most rapid.
Causality of Key Experimental Parameters
The choice of TGA parameters is not arbitrary; it directly influences the quality and interpretation of the data.
-
Heating Rate (β): A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of closely occurring thermal events but extends the experiment time.[7][8] Faster rates can shift decomposition temperatures to higher values and may merge distinct decomposition steps.
-
Atmosphere: The purge gas is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study thermal decomposition in the absence of oxidation.[9] A reactive atmosphere (e.g., Air, Oxygen) is used to investigate oxidative stability and combustion characteristics.[5] For hydrazine salts, decomposition can differ significantly between inert and oxidizing environments.
-
Sample Mass: A smaller sample mass (typically 5-20 mg) minimizes thermal gradients within the sample and ensures better heat transfer, leading to more accurate and reproducible results.[4]
-
Crucible Type: The material of the sample pan (e.g., platinum, alumina) should be inert to the sample and any decomposition products.
Comparative TGA of Hydrazine Hydrate Salts: The Influence of the Anion
The thermal stability of a hydrazinium salt is fundamentally dictated by the nature of its anion. The decomposition can range from simple dissociation to complex, multi-step redox reactions.
Hydrazinium Metal Sulfates
Hydrazinium metal sulfates, such as (N₂H₅)₂M(SO₄)₂ where M = Fe, Co, or Ni, exhibit multi-step decomposition profiles.[7]
-
Initial Decomposition: These compounds first lose their hydrazine ligands. For instance, hydrazinates like (N₂H₅)₂M(SO₄)₂·3N₂H₄ first lose the three coordinated hydrazine molecules before the hydrazinium ions decompose.[7]
-
Intermediate Formation: The decomposition typically proceeds through the formation of the anhydrous metal sulfate (MSO₄).
-
Final Residue: Further heating leads to the decomposition of the metal sulfate into the corresponding metal oxide (e.g., Co₃O₄, Fe₂O₃). The DTA curves often show exothermic events corresponding to the decomposition of the hydrazinium moiety.[7]
Hydrazinium Phosphates
Hydrazinium phosphates, such as monohydrazinium phosphate (N₂H₅H₂PO₄) and dihydrazinium phosphate ((N₂H₅)₂HPO₄), also decompose in distinct stages.
-
Melting and Initial Decomposition: These salts often melt before decomposing. The initial decomposition involves the loss of hydrazine and water.[10]
-
Intermediate Condensation: The thermal decomposition can lead to the formation of condensed phosphate intermediates, like pyrophosphates or metaphosphoric acid (HPO₃).[10] For example, the decomposition of N₂H₅H₂PO₄ is proposed to proceed through an intermediate (N₂H₄·2HPO₃) before forming metaphosphoric acid.[10]
Hydrazinium Nitrate Metal Complexes
Transition metal complexes containing hydrazinium nitrate are of interest as energetic materials. The thermal behavior of compounds like nickel hydrazinium nitrate (NiHN) and cobalt hydrazinium nitrate (CoHN) is characterized by sharp, exothermic decompositions.
-
Decomposition Onset: These complexes often have lower decomposition temperatures compared to sulfates or phosphates, indicating lower thermal stability.[9]
-
Decomposition Mechanism: High-temperature FT-IR studies suggest the decomposition is initiated by the rupture of the metal-hydrazine (M-N) bond, followed by the cleavage of the N-N bond.[9] The nitrate anion acts as an oxidizer, leading to a rapid, self-sustaining decomposition (deflagration) once initiated.
Quantitative Data Summary
The following table summarizes key thermal decomposition data for representative hydrazinium salts as determined by TGA and DTA.
| Salt | Onset Temp. (°C) | Decomposition Stages | Final Residue | Reference |
| (N₂H₅)₂Co(SO₄)₂ | ~322 | Two-step: Formation of CoSO₄, followed by decomposition to Co₃O₄ at ~895 °C. | Co₃O₄ | [7] |
| (N₂H₅)₂Ni(SO₄)₂ | ~350 | Two-step: Formation of NiSO₄, followed by decomposition to NiO at ~860 °C. | NiO | [7] |
| N₂H₅H₂PO₄ | ~200 | Multi-step decomposition through N₂H₄·2HPO₃ to metaphosphoric acid (HPO₃). | HPO₃ | [10] |
| (N₂H₅)₂HPO₄ | ~125 (Melting) | Decomposes via (N₂H₅)₃HP₂O₇ and N₂H₄·2HPO₃ intermediates to metaphosphoric acid (HPO₃). | HPO₃ | [10] |
| Nickel Hydrazinium Nitrate (NiHN) | 139 | Single, sharp exothermic decomposition. | Metal Oxide | [9] |
| Cobalt Hydrazinium Nitrate (CoHN) | 134 | Single, sharp exothermic decomposition. | Metal Oxide | [9] |
Experimental Protocol: A Self-Validating TGA Workflow
This protocol outlines a standardized procedure for the TGA of hydrazine hydrate salts, incorporating self-validating checks.
Instrument Preparation and Calibration
-
Crucible Cleaning: Before each run, clean the sample crucible by heating it in the TGA furnace to a temperature higher than the planned experiment maximum (e.g., 1000 °C) in an air atmosphere to burn off any residue.
-
Mass and Temperature Calibration: Perform routine mass calibration using standard weights and temperature calibration using certified reference materials with known melting points (e.g., Indium, Zinc). This ensures the accuracy of the measured mass and temperature.
Sample Preparation
-
Handling Precautions: Hydrazine salts can be toxic and potentially explosive. Handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sample Weighing: Tare the clean TGA crucible on the microbalance. Accurately weigh 5-10 mg of the finely ground salt into the crucible. A small, uniform sample ensures consistent heat transfer.
-
Loading: Carefully place the crucible into the TGA autosampler or furnace, ensuring it is seated correctly.
TGA Method Parameters
-
Initial Purge: Purge the furnace with the selected gas (e.g., Nitrogen at 50 mL/min) for 15-30 minutes to ensure an inert atmosphere.
-
Equilibration: Hold the sample at a starting temperature (e.g., 30 °C) for 5 minutes to allow for thermal stabilization.
-
Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 800 °C) at a controlled rate of 10 °C/min.
-
Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.
Data Validation and Interpretation
-
Baseline Check: The TGA baseline should be stable and flat before the onset of decomposition.
-
Reproducibility: Run the analysis in triplicate to ensure the decomposition temperatures and mass losses are reproducible.
-
Stoichiometric Correlation: Compare the observed percentage mass loss for each step with the theoretical mass loss calculated from the proposed decomposition reaction. A close correlation validates the proposed mechanism. For example, the dehydration of a monohydrate salt should correspond to the molar mass of water relative to the total initial mass.[11]
Caption: A standardized workflow for the Thermogravimetric Analysis of hydrazine salts.
Mechanistic Insights from TGA
Generalized Decomposition Pathway
For many simple hydrazinium salts, the thermal decomposition can be viewed as a two-stage process.[1] The first step is often an acid-base dissociation in the melt or solid state, yielding free hydrazine and the parent acid. Subsequently, these components decompose.
(N₂H₅)⁺A⁻(s/l) → N₂H₄(g) + HA(g)
The decomposition of hydrazine itself can proceed via several pathways, producing nitrogen, hydrogen, and ammonia.[2][12]
-
N₂H₄ → N₂ + 2H₂
-
3N₂H₄ → 4NH₃ + N₂
The overall TGA profile is a convolution of these individual decomposition events.
Caption: Generalized thermal decomposition pathway for hydrazinium salts.
The Decisive Role of the Anion
-
Non-Oxidizing Anions (e.g., SO₄²⁻, PO₄³⁻): Salts with these anions tend to be more thermally stable. Their decomposition is primarily driven by the thermal breakdown of the hydrazinium cation after dissociation.
-
Oxidizing Anions (e.g., NO₃⁻, ClO₄⁻): These anions can react directly with the hydrazinium cation in an internal redox reaction. This leads to significantly lower decomposition temperatures and a much more energetic, often explosive, decomposition, as seen with hydrazinium nitrate complexes.[9]
Conclusion
Thermogravimetric Analysis is a powerful and essential technique for the comparative study of hydrazine hydrate salts. The thermal stability and decomposition pathways are profoundly influenced by the constituent anion and, in the case of double salts, the metal cation. Hydrazinium salts with non-oxidizing anions like sulfates and phosphates generally exhibit higher thermal stability and decompose through distinct, separable stages. In contrast, salts with oxidizing anions like nitrates are far more energetic and decompose at lower temperatures. A systematic approach to TGA, using validated protocols and careful interpretation of mass loss data correlated with stoichiometry, provides the critical insights necessary for the safe development and application of these important chemical compounds. Future research should focus on coupling TGA with evolved gas analysis (EGA) techniques like mass spectrometry or FT-IR to definitively identify the gaseous decomposition products and further elucidate these complex reaction mechanisms.
References
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SciSpace. (1997). The chemical and biochemical degradation of hydrazine. DTIC. Retrieved from [Link]
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DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC. Retrieved from [Link]
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Patil, K. C., Budkuley, J. S., & Pai Verneker, V. R. (1981). Thermal analysis of hydrazinium metal sulphates and their hydrazinates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(5), 421-426. Retrieved from [Link]
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Patil, K. C., Vittal, J. P., & Patel, C. C. (1983). Syntheses and thermal decompositions of hydrazinium salts. Journal of Thermal Analysis, 26(1), 191-197. Retrieved from [Link]
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Oschwald, D. M., & Gladkikh, Y. S. (2022). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. Catalysis in Industry, 14(4), 481-502. Retrieved from [Link]
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Singh, S. K., Miyamoto, H., & Xu, Q. (2009). Complete Conversion of Hydrous Hydrazine to Hydrogen at Room Temperature for Chemical Hydrogen Storage. Journal of the American Chemical Society, 131(47), 17081-17083. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Wikipedia. Retrieved from [Link]
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Zhao, H., Ma, J., Wang, H., & Yao, Q. (2016). SNCR De-NO x within a moderate temperature range using urea-spiked hydrazine hydrate as reductant. Asia-Pacific Journal of Chemical Engineering, 11(5), 735-744. Retrieved from [Link]
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de la Fuente, J. L. (2013). Kinetic parameters for thermal decomposition of hydrazine. Thermochimica Acta, 555, 1-6. Retrieved from [Link]
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Chhabra, J. S., Talawar, M. B., & Singh, A. (2003). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. Journal of Hazardous Materials, 99(3), 225-239. Retrieved from [Link]
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ResearchGate. (n.d.). TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2023). Hydrazine‐Mediated Thermally Assisted Photocatalytic Ammonia Decomposition Over Layered Protonated Perovskites. Advanced Science, 10(24), 2302325. Retrieved from [Link]
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Patil, K. C., Vittal, J. P., & Patel, C. C. (1979). Preparation, characterisation and thermal properties of hydrazinium derivatives. Part III. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 88(2), 87-94. Retrieved from [Link]
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DTIC. (1970). The Thermal and Catalytic Decomposition of Methylhydrazines. DTIC. Retrieved from [Link]
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ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazine Salts. ResearchGate. Retrieved from [Link]
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Lucien, H. W. (1961). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of o-Tolylhydrazine Hydrochloride Hydrate
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. o-Tolylhydrazine hydrochloride, a valuable reagent in organic synthesis for creating molecules like opioid and adenosine receptor antagonists, requires meticulous handling and disposal due to its significant health and environmental hazards.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of o-Tolylhydrazine hydrochloride hydrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. o-Tolylhydrazine hydrochloride is not merely a benign laboratory reagent; it is a substance with multiple hazard classifications that dictate its handling from acquisition to disposal. The primary directive is to manage this compound as a regulated hazardous waste due to its toxicological and ecotoxicological profile.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled as a dust.[2][3][4]
-
Irritation: It is known to cause significant skin irritation and serious eye irritation.[2][3][4]
-
Carcinogenicity: Crucially, o-Tolylhydrazine hydrochloride is suspected of causing cancer.[3][4][5] This classification mandates that it be handled with the highest level of precaution to minimize any potential for exposure.
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects, meaning it must never be disposed of down the drain or in regular waste streams.[5]
These hazards are the causal factors behind the stringent disposal protocols. Simple dilution or neutralization in the lab is insufficient and non-compliant. The potential for long-term health effects and environmental damage necessitates a cradle-to-grave approach, managed through a licensed hazardous waste disposal system.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Carcinogenicity | Category 1B / 2 | H350: May cause cancer[5] |
| Aquatic Hazard, Chronic | Category 1 / 2 | H410 / H411: Very toxic/Toxic to aquatic life with long lasting effects[5] |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before beginning any process that will generate o-Tolylhydrazine hydrochloride waste, it is imperative to establish a safe handling environment. This is a self-validating system: proper handling minimizes contamination and exposure, which in turn simplifies the disposal process.
-
Engineering Controls: All handling of this solid compound must be conducted in a certified chemical fume hood or a glove box to prevent the generation and inhalation of dust.[2][5] The workspace must be equipped with an easily accessible eyewash station and safety shower.[3]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.
-
Gloves: Chemical-resistant gloves (such as nitrile) must be worn. Inspect them for integrity before use.
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing or dust generation, a full face shield should be used in conjunction with goggles.[2]
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged), a NIOSH-approved N95 dust respirator is essential to prevent inhalation.
-
Step-by-Step Waste Collection & Containment Protocol
The objective of this protocol is to safely collect and contain all forms of o-Tolylhydrazine hydrochloride waste—pure solid, solutions, and contaminated materials—without creating dust or causing personnel exposure.[2][5]
Step 1: Designate a Hazardous Waste Satellite Accumulation Area
-
Identify a specific, secure location within the laboratory, preferably within a ventilated cabinet, for the hazardous waste container. This area should be clearly marked.
Step 2: Prepare the Hazardous Waste Container
-
Select a container made of compatible material (e.g., high-density polyethylene) with a secure, sealable lid.
-
Pre-label the container with a "Hazardous Waste" label. Fill in the following information:
-
Full Chemical Name: "o-Tolylhydrazine hydrochloride hydrate"
-
Hazards: "Toxic," "Irritant," "Suspected Carcinogen," "Environmental Hazard"
-
Step 3: Collecting Solid Waste
-
For unused or expired pure o-Tolylhydrazine hydrochloride, do not remove it from its original container if possible. Place the entire sealed primary container into a secondary, sealable plastic bag and then into the designated hazardous waste container.[6]
-
If transferring residual powder from a reaction vessel, do so carefully within a fume hood to minimize dust creation. Use a dedicated spatula for this purpose.
Step 4: Managing Contaminated Materials
-
Any item that has come into direct contact with o-Tolylhydrazine hydrochloride is now considered hazardous waste. This includes:
-
Gloves
-
Weighing paper or boats
-
Disposable spatulas or applicators
-
Contaminated paper towels
-
-
Place all these items into a designated, labeled, and sealable plastic bag. Once full, seal the bag and place it into the main hazardous waste container.[6]
Emergency Procedures: Small Spill Management
In the event of a small spill (<5 grams) within a controlled environment like a fume hood, follow this procedure. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE described in Section 2.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill. [7]
-
Collection: Gently sweep the mixture of absorbent and chemical into a designated dustpan or onto a plastic scoop.[5][6] Avoid any actions that could aerosolize the powder.
-
Containerize: Carefully transfer the collected material into your labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), starting from the outside and working inward. Place the used cloth into the contaminated materials bag.[6]
-
Dispose of PPE: All PPE used during the cleanup must be considered contaminated and disposed of as hazardous waste.
Final Disposal Pathway: From Lab to Licensed Facility
The responsibility of the laboratory researcher ends with the safe and proper collection, labeling, and storage of the hazardous waste. The final disposal must be handled by professionals.
The logical workflow for disposal is as follows:
Caption: Disposal workflow for o-Tolylhydrazine hydrochloride hydrate.
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to arrange for pickup. They will work with a licensed waste disposal company that will transport the material to a permitted facility.[2][6] At this facility, the waste will be destroyed using methods appropriate for hazardous organic materials, such as high-temperature incineration with afterburners and scrubbers or chemical oxidation, ensuring it does not harm the environment.[9][10]
References
-
Hydrazine (HSG 56, 1991). INCHEM. [Link]
-
SAFETY DATA SHEET o-Tolylhydrazine hydrochloride. Thermo Fisher Scientific. [Link]
-
Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
-
Hazardous Substance Fact Sheet: Hydrazine. New Jersey Department of Health. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET p-Tolylhydrazine hydrochloride. Thermo Fisher Scientific. [Link]
-
o-Tolylhydrazine Hydrochloride 635-26-7. TCI AMERICA. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
Sources
- 1. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling o-Tolylhydrazine hydrochloride hydrate
Comprehensive Safety and Operational Guide for Handling o-Tolylhydrazine Hydrochloride Hydrate
As a critical intermediate in pharmaceutical synthesis and agrochemical development, o-Tolylhydrazine hydrochloride hydrate (CAS: 635-26-7) requires stringent handling protocols. Because it is a substituted aromatic hydrazine, it acts as a strong reducing agent and presents specific acute toxicity, skin sensitization, and potential carcinogenic risks.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute safety and operational integrity.
Hazard Profile & Mechanistic Causality
To handle this chemical safely, one must understand why it is hazardous. The hydrochloride salt improves the stability of the hydrazine moiety, but the compound remains highly reactive. According to the , the substance is moderately toxic upon single ingestion and is highly irritating to the skin and eyes[1]. Furthermore, aromatic hydrazines are classified as suspected carcinogens based on extensive animal data[2].
Table 1: Quantitative Hazard Data & PPE Specifications
| Hazard Classification | GHS Category | Mechanistic Cause | Required PPE Specification |
| Acute Oral/Dermal Toxicity | Category 4 | Systemic absorption disrupts cellular respiration and can cause hemolysis. | Double-gloving (Nitrile, ≥8-mil); dedicated lab coat. |
| Skin/Eye Irritation | Category 2 / 2A | Direct chemical interaction with mucosal membranes causes severe localized inflammation. | Chemical splash goggles or full face shield. |
| Carcinogenicity | Category 2 | Aromatic hydrazines can undergo metabolic activation to reactive electrophiles. | Certified chemical fume hood (face velocity ≥100 fpm). |
| Reactivity (Reducing Agent) | N/A | Hydrazine moieties readily donate electrons, reacting violently with oxidizers. | Exclude all strong oxidizing agents from the workspace. |
Causality Note: Why avoid thin latex gloves? Hydrazine derivatives can rapidly permeate thin latex and standard vinyl. Nitrile rubber (minimum 8-mil thickness) or Neoprene provides a robust, chemically compatible barrier against the hydrochloride salt, as recommended by [3].
Operational Workflow: Safe Handling & Transfer
Because o-Tolylhydrazine hydrochloride hydrate is hygroscopic and susceptible to oxidation, exposing it to ambient air degrades the reagent and increases the risk of aerosolized exposure[1]. The following protocol ensures both operator safety and chemical integrity.
Step-by-Step Handling Methodology:
-
PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves.
-
Environmental Isolation: Transfer the sealed reagent bottle to a certified chemical fume hood. Ensure the hood is clear of any organic solvents, strong acids, or oxidizing agents.
-
Static-Free Weighing: Use an anti-static weighing boat and a grounded, anti-static micro-spatula. Causality: Hydrochloride salts can hold a static charge, causing the toxic powder to aerosolize upon transfer. Anti-static tools prevent this dispersion.
-
Inert Transfer: Transfer the weighed solid directly into the reaction vessel.
-
Atmospheric Purge: Seal the reaction vessel and immediately purge with an inert gas (Argon or Nitrogen). Causality: Purging displaces ambient oxygen and moisture, preventing the degradation of the hydrate and mitigating fire risks[1].
-
Decontamination: Wipe down the balance and fume hood surfaces with a damp disposable cloth, placing the cloth directly into a designated hazardous waste bag.
Operational workflow for the safe handling and transfer of o-Tolylhydrazine HCl.
Chemical Spill Response and Neutralization Plan
In the event of a spill, standard sweeping or the use of organic absorbents (like sawdust or paper towels) is strictly prohibited. Hydrazine derivatives are strong reducing agents and can ignite upon contact with combustible organic materials[4].
To permanently eliminate the hazard, the hydrazine moiety must be chemically oxidized. According to, a 5% sodium hypochlorite (household bleach) solution quantitatively oxidizes hydrazine into inert nitrogen gas (
Table 2: Spill Neutralization Parameters
| Parameter | Quantitative Value | Operational Rationale |
| Spill Dilution | 10x volume with water | Prevents excessive exothermic heat generation during oxidation[5]. |
| Neutralizing Agent | 5% Sodium Hypochlorite | Quantitatively oxidizes the toxic hydrazine moiety to |
| Reaction Time | Minimum 30 minutes | Ensures complete chemical destruction before physical absorption. |
Step-by-Step Neutralization Methodology:
-
Evacuation & Assessment: Isolate the spill area. If the spill occurs outside a fume hood, evacuate non-essential personnel and don a NIOSH-approved P100 particulate respirator.
-
Aqueous Dilution: Gently mist or pour water over the spilled solid to achieve approximately a 10-fold dilution. Causality: The subsequent oxidation reaction is highly exothermic. Diluting the solid prevents the solution from boiling and splattering toxic material[4].
-
Oxidative Quenching: Slowly add a 5% sodium hypochlorite solution to the diluted spill. You will observe mild effervescence—this is the release of harmless nitrogen gas.
-
Incubation: Allow the mixture to react for at least 30 minutes to ensure total destruction of the o-Tolylhydrazine.
-
Absorption & Disposal: Once neutralized, absorb the remaining liquid using an inorganic, non-combustible absorbent such as dry sand, clay, or vermiculite[6]. Do not use paper towels.
-
Waste Segregation: Transfer the absorbed slurry into a clearly labeled, leak-proof polyethylene hazardous waste container.
Chemical spill response and oxidative neutralization workflow.
Disposal Plan
Never dispose of unreacted o-Tolylhydrazine hydrochloride hydrate into the municipal sewer system, as it is toxic to aquatic life and can disrupt biological wastewater treatment facilities.
-
Solid Waste: All contaminated gloves, weighing boats, and empty reagent bottles must be sealed in dedicated solid hazardous waste containers.
-
Liquid/Neutralized Waste: The sand/vermiculite slurry generated from the spill response must be labeled as "Chemically Neutralized Hydrazine Waste (Contains Chlorides)" and handed over to a licensed hazardous waste disposal contractor for high-temperature incineration[4].
References
-
ClearTech. "Safety Data Sheet: Hydrazine 35%." ClearTech Industries, [Link]
-
CDC/NIOSH. "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention, [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
